(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(5-amino-2-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDRXAUCXAXVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656158 | |
| Record name | tert-Butyl (5-amino-2-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879614-93-4 | |
| Record name | tert-Butyl (5-amino-2-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-butyl (5-amino-2-chlorophenyl)carbamate structural analysis
An In-Depth Technical Guide to the Structural Analysis of tert-Butyl (5-amino-2-chlorophenyl)carbamate
Authored by: A Senior Application Scientist
Foreword: The Crucial Role of a Key Intermediate
In the landscape of modern drug discovery, the precise characterization of synthetic intermediates is a cornerstone of success. Small molecules that serve as building blocks for complex active pharmaceutical ingredients (APIs) must be rigorously understood to ensure the final product's identity, purity, and efficacy. Tert-butyl (5-amino-2-chlorophenyl)carbamate is one such critical intermediate. Its structure, featuring a Boc-protected amine, a free aniline, and a chlorinated phenyl ring, makes it a versatile precursor in the synthesis of various therapeutic agents, including targeted cancer therapies.[1][2] The carbamate group, in particular, is a key structural motif in many approved drugs, valued for its chemical stability and ability to modulate biological properties.[3][4]
This guide provides a comprehensive, in-depth analysis of the structural characterization of tert-butyl (5-amino-2-chlorophenyl)carbamate. It is designed for researchers, scientists, and drug development professionals who require a practical, field-proven approach to validating this compound's structure and purity. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each analytical step is part of a self-validating system.
Core Molecular Profile
A foundational understanding begins with the molecule's basic chemical and physical properties. These data points are essential for everything from calculating reaction stoichiometry to interpreting spectroscopic data.
| Property | Value | Source |
| IUPAC Name | tert-butyl (5-amino-2-chlorophenyl)carbamate | N/A |
| CAS Number | 954238-88-1 | [5] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [5] |
| Molecular Weight | 242.70 g/mol | [5] |
| Monoisotopic Mass | 242.0822054 Da | [6] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| SMILES | O=C(OC(C)(C)C)NC1=CC(Cl)=CC=C1N | [5] |
The Synthetic Context: A Pathway to Understanding
To effectively analyze a compound, one must understand its synthetic origin. The synthesis route informs us about potential impurities, side-products, and the rationale for specific functional groups. A common pathway involves the protection of an aniline, followed by other modifications. The Boc (tert-butoxycarbonyl) group is an ideal protecting group due to its stability in many reaction conditions and its straightforward removal under acidic conditions.[7]
Conceptual Synthetic Workflow
The synthesis of such intermediates often involves a multi-step process that may include nitration, reduction, and protection steps. For instance, a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is synthesized from 4-fluoro-2-methoxy-5-nitroaniline through acylation, nucleophilic substitution, and reduction.[2] This highlights a typical sequence where functional groups are introduced and manipulated sequentially.
References
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 954238-88-1|tert-Butyl (2-amino-5-chlorophenyl)carbamate|BLD Pharm [bldpharm.com]
- 6. tert-butyl N-amino-N-(2-chlorophenyl)carbamate | C11H15ClN2O2 | CID 154074106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester is a substituted aniline derivative of interest, featuring key functional groups that make it a versatile intermediate in organic synthesis. Its structure incorporates a chloro-substituted aromatic ring, a primary amine, and a tert-butyloxycarbonyl (Boc)-protected amine. Accurate characterization is paramount to ensure purity, confirm identity, and understand its chemical behavior in subsequent reactions.
This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the structural confirmation of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus will extend beyond mere data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to analytical chemistry.
Molecular Structure and Key Features
A robust spectroscopic analysis begins with a clear understanding of the molecule's architecture. Below is a diagram of the target compound, highlighting the key structural fragments that will be interrogated by various spectroscopic methods.
An In-Depth Technical Guide to the Starting Materials and Synthesis of tert-Butyl (5-Amino-2-Chlorophenyl)Carbamate
Introduction
Tert-butyl (5-amino-2-chlorophenyl)carbamate is a pivotal building block in contemporary medicinal chemistry, frequently employed as a key intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its utility stems from the orthogonal reactivity of its functional groups: a Boc-protected aniline amenable to various coupling reactions, a free aniline group for further derivatization, and a chlorine atom that can participate in cross-coupling chemistry or influence the electronic properties of the molecule. This guide provides a comprehensive overview of the most efficient and scientifically sound strategies for its synthesis, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. We will dissect the primary synthetic route, explore the preparation of the key precursor, and provide detailed, field-proven protocols for researchers and drug development professionals.
Primary Synthetic Pathway: A Two-Step Approach from 2-Chloro-5-nitroaniline
The most reliable and widely adopted strategy for synthesizing tert-butyl (5-amino-2-chlorophenyl)carbamate involves a two-step sequence starting from 2-chloro-5-nitroaniline. This approach is favored due to the stability of the intermediates, the high selectivity of the reactions, and the generally high yields achieved. The logic is to first protect the existing amino group, which is deactivated by the adjacent electron-withdrawing nitro and chloro groups, and then selectively reduce the nitro group in the final step.
Step 1: N-tert-Butoxycarbonylation (Boc Protection) of 2-Chloro-5-nitroaniline
The first step involves the protection of the amino group of 2-chloro-5-nitroaniline as a tert-butyl carbamate. This is achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[1][2] The Boc group is an ideal protecting group in this context; it is stable to a wide range of nucleophiles, bases, and the reductive conditions used in the subsequent step, yet can be readily removed under acidic conditions if required.[1][3]
Causality of Experimental Choices: The reaction's success hinges on activating the amine substrate or the Boc anhydride. While anilines are generally less nucleophilic than aliphatic amines, the presence of two electron-withdrawing groups on the ring in 2-chloro-5-nitroaniline further reduces its reactivity.[4] Therefore, the use of a base is often necessary. Common bases include triethylamine (TEA), sodium bicarbonate, or the highly effective catalyst 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.[2][3] The choice of solvent is flexible, with aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile being common.[3]
Experimental Protocol: Boc Protection
-
To a solution of 2-chloro-5-nitroaniline (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0-5 °C in an ice/water bath.[5]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, tert-butyl (2-chloro-5-nitrophenyl)carbamate, can be purified by recrystallization from ethanol or silica gel chromatography if necessary.
| Parameter | Condition A | Condition B | Condition C |
| Base | Triethylamine/DMAP[5] | Sodium Bicarbonate[1] | Iodine (catalyst)[6] |
| Solvent | Dichloromethane (DCM)[5] | Water/Dioxane[1] | Solvent-free |
| Temperature | 0 °C to Room Temp | Room Temperature | Room Temperature |
| Typical Yield | >90% | High | High |
| Notes | Standard and highly effective for deactivated anilines. | Greener conditions, suitable for many amines. | Mild, efficient, and avoids organic solvents. |
Step 2: Selective Reduction of the Nitro Group
With the amine protected, the final step is the chemoselective reduction of the nitro group to form the target 5-amino functionality. The primary challenge is to achieve this transformation without cleaving the acid-labile Boc protecting group.
Causality of Experimental Choices: Two main classes of reduction methods are suitable: catalytic hydrogenation and chemical reduction.
-
Catalytic Hydrogenation: This is often the cleanest method. Catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere effectively reduce the nitro group. The reaction is typically run in solvents like ethanol, methanol, or ethyl acetate under neutral conditions, which preserves the Boc group.
-
Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are effective but can introduce acidic conditions that may partially cleave the Boc group. A superior method for this substrate is the use of hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon.[5][7] This method is rapid, high-yielding, and avoids harsh acidic conditions or the need for high-pressure hydrogenation equipment.[5]
Experimental Protocol: Nitro Reduction (Hydrazine Method) [5]
-
Dissolve tert-butyl (2-chloro-5-nitrophenyl)carbamate (1.0 eq) in ethanol.
-
Add ferric chloride (FeCl₃, 0.4 eq) and a small amount of activated carbon.
-
Heat the mixture to 60-80 °C.
-
Carefully add 80% hydrazine hydrate (5.0 eq) dropwise to the heated mixture (Note: Exothermic reaction).
-
Stir the reaction at 80 °C for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and filter it through a pad of Celite to remove the catalyst and activated carbon.
-
Rinse the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, tert-butyl (5-amino-2-chlorophenyl)carbamate.
Caption: Primary two-step synthesis of the target compound.
Sourcing and Synthesis of the Key Starting Material: 2-Chloro-5-nitroaniline
While 2-chloro-5-nitroaniline is a commercially available chemical, understanding its synthesis is crucial for process development and cost management in large-scale campaigns.[8] It is an important intermediate for various pharmaceuticals and dyes.[8] The most common laboratory and industrial preparations start from either 3-chloroaniline or 2,4-dichloronitrobenzene.
Route A: Synthesis from 3-Chloroaniline
This is a classic three-step electrophilic aromatic substitution route where direct nitration of 3-chloroaniline is avoided due to the high reactivity of the amino group (leading to oxidation and poor regioselectivity).
-
Amine Protection: The amino group of 3-chloroaniline is first protected, typically as an acetamide using acetic anhydride.[9] This moderates the activating effect of the amine and directs nitration to the positions ortho and para to the amide.
-
Nitration: The resulting 3-chloroacetanilide is nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the chloro (ortho, para) and acetamido (ortho, para) groups lead to the desired 2-nitro-5-chloroacetanilide as a major product.
-
Hydrolysis: The acetamide protecting group is removed by acid or base hydrolysis to yield 2-chloro-5-nitroaniline.[9]
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Di-tert-butyl_dicarbonate [chemeurope.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Regioselective Boc Protection of 2-Chloro-5-aminophenylamine
Executive Summary
The selective protection of one amino group in the presence of another is a foundational challenge in the synthesis of complex organic molecules. For substrates such as 2-chloro-5-aminophenylamine, achieving regioselective N-protection is critical for its use as a versatile building block in pharmaceutical and materials science. This guide provides a detailed examination of the mechanism governing the selective tert-butoxycarbonyl (Boc) protection of the amino group at the C-5 position. By dissecting the electronic and steric factors at play, we present a robust framework for understanding and predicting the reaction's outcome. This document furnishes drug development professionals and researchers with a field-proven experimental protocol, troubleshooting insights, and the causal logic behind the procedural steps, ensuring reproducible and high-yield synthesis of the desired mono-protected product.
Introduction: The Role of the Boc Protecting Group in Modern Synthesis
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, prized for its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1][2] Its utility is anchored in its straightforward introduction using di-tert-butyl dicarbonate (Boc₂O) and its clean, quantitative removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), which liberates the free amine along with volatile byproducts (isobutylene and CO₂).[2][3]
2.1 The Chemistry of Di-tert-butyl Dicarbonate (Boc₂O)
Di-tert-butyl dicarbonate is a highly effective electrophile for the N-acylation of amines.[3] The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of Boc₂O.[4] This process is often facilitated by a base to neutralize the resulting acidic proton on the nitrogen, driving the reaction to completion.[5]
2.2 The Challenge of Regioselectivity in Polysubstituted Anilines
In molecules containing multiple nucleophilic sites, such as the diamine 2-chloro-5-aminophenylamine, the primary challenge is to direct the protecting group to a single, desired location. Uncontrolled reactions can lead to a mixture of mono-protected isomers and di-protected byproducts, complicating purification and reducing the overall yield of the target compound.[6][7] Achieving high regioselectivity is therefore paramount and relies on exploiting the subtle differences in the reactivity of the individual amino groups.
Core Mechanism: Unraveling the Regioselectivity
The selective Boc protection of the C-5 amino group over the C-2 amino group in 2-chloro-5-aminophenylamine is not arbitrary. It is a direct consequence of the electronic and steric environment imposed by the chloro-substituent on the aromatic ring.
3.1 Analysis of the Substrate: Electronic and Steric Factors
The reactivity of an aromatic amine is governed by the electron density on the nitrogen atom, which dictates its nucleophilicity.[8] Substituents on the aromatic ring can significantly modulate this electron density through inductive and resonance effects.[9][10]
-
Electronic Effects : The chlorine atom at the C-2 position is strongly electron-withdrawing due to its high electronegativity (the inductive effect, -I). This effect is most pronounced at the ortho and para positions. Consequently, the amino group at C-5, which is ortho to the chlorine, experiences a significant decrease in electron density. This deactivation makes the C-5 amine less nucleophilic. In contrast, the amino group at C-1 is meta to the chlorine, and while still influenced by the inductive effect, the impact is less severe.
-
Steric Hindrance : The chlorine atom also provides steric bulk around the C-5 amino group.[11] This physical obstruction hinders the approach of the sterically demanding di-tert-butyl dicarbonate reagent, further disfavoring a reaction at this position.[11]
The interplay of these factors is visualized in the diagram below.
3.2 The Reaction Pathway: A Step-by-Step Mechanistic Breakdown
The selective Boc protection follows a standard nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack : The more nucleophilic C-5 amino group attacks a carbonyl carbon of di-tert-butyl dicarbonate.
-
Formation of Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate.
-
Collapse of Intermediate : The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Deprotonation : The tert-butyl carbonate anion is unstable and readily decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the newly formed carbamate to yield the final product and tert-butanol.
This stepwise process is illustrated below.
Field-Proven Experimental Protocol
This protocol is designed to favor the mono-protection at the C-5 position by carefully controlling stoichiometry and reaction conditions.
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Chloro-5-aminophenylamine | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Ethyl Acetate | ACS Reagent Grade | Fisher Scientific |
| Hexanes | ACS Reagent Grade | Fisher Scientific |
| Saturated aq. Sodium Bicarbonate | N/A | N/A |
| Brine | N/A | N/A |
| Anhydrous Magnesium Sulfate | N/A | N/A |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
4.2 Step-by-Step Synthesis Protocol
-
Reaction Setup : To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-aminophenylamine (5.0 g, 35.1 mmol).
-
Dissolution : Add 100 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Base Addition : Add triethylamine (5.4 mL, 38.6 mmol, 1.1 eq) to the solution.
-
Reagent Addition : In a separate beaker, dissolve di-tert-butyl dicarbonate (7.66 g, 35.1 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred reaction mixture over 30 minutes at room temperature. Causality: Slow addition of Boc₂O minimizes localized high concentrations, reducing the risk of di-protection.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product should have a lower Rf than the starting material.
-
Work-up :
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in 150 mL of ethyl acetate.
-
Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Isolation : Combine the fractions containing the pure product and concentrate under reduced pressure to afford tert-butyl (4-amino-3-chlorophenyl)carbamate as a solid.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Di-protection | Excess Boc₂O, reaction temperature too high. | Use precisely 1.0 equivalent of Boc₂O. Maintain room temperature. Consider cooling the reaction to 0 °C. |
| Incomplete Reaction | Insufficient reaction time or inactive reagents. | Allow the reaction to proceed for up to 24 hours. Ensure Boc₂O and anhydrous solvent are of high quality. |
| Low Yield | Loss during work-up or purification. | Ensure complete extraction and careful handling during chromatography. |
Conclusion: Mastering Regioselective Protection
The successful regioselective mono-Boc protection of 2-chloro-5-aminophenylamine is a clear demonstration of how fundamental principles of physical organic chemistry—namely electronic and steric effects—can be leveraged to control synthetic outcomes. The deactivating inductive effect and steric hindrance of the ortho-chloro group effectively "protect" the C-2 amino group, directing the acylation to the more nucleophilic C-5 position. By adhering to a well-controlled protocol that manages stoichiometry and reaction conditions, researchers can reliably produce the desired mono-protected isomer in high yield, paving the way for its use in further synthetic transformations.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
An In-Depth Guide to the Synthesis of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
Introduction: A Key Intermediate in Modern Drug Discovery
This compound is a crucial bifunctional building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a nucleophilic aniline amine, a site for further substitution ortho to the chlorine atom, and a protected amine in the form of a tert-butyloxycarbonyl (Boc) carbamate, makes it a versatile intermediate. The Boc group provides a robust yet readily cleavable protecting element, allowing for selective reactions at other positions on the aromatic ring. This guide provides a detailed, two-step protocol for the synthesis of this compound, grounded in established chemical principles and tailored for researchers in organic synthesis and medicinal chemistry.
Overall Synthetic Strategy
The synthesis is efficiently executed in two sequential steps starting from the commercially available 4-chloro-3-nitroaniline. The strategy involves:
-
Amine Protection: Selective protection of the aniline's amino group using di-tert-butyl dicarbonate (Boc₂O). This step deactivates the amine, preventing it from interfering in the subsequent reduction step and modulating the electronic properties of the aromatic ring.
-
Chemoselective Nitro Reduction: Reduction of the nitro group to a primary amine. This transformation must be performed under conditions that do not affect the chloro substituent or cleave the acid-labile Boc protecting group.
Caption: High-level overview of the two-step synthesis protocol.
Part 1: Synthesis of (2-Chloro-5-nitrophenyl)-carbamic acid tert-butyl ester
Principle and Mechanistic Insight
The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1][2] The protection reaction proceeds via the nucleophilic attack of the amino group of 4-chloro-3-nitroaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This process is typically facilitated by a base. The reaction generates an unstable t-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide. A base, such as triethylamine or 4-dimethylaminopyridine (DMAP), acts as a catalyst and neutralizes the acid generated, driving the reaction to completion.[3][4][5]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 5.00 g | 28.97 | Starting material.[6] |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 7.60 g | 34.81 (1.2 eq) | Acylating agent. |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.35 g | 2.87 (0.1 eq) | Catalyst. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 4.4 mL | 31.87 (1.1 eq) | Base. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Anhydrous solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction solvent. |
| Saturated aq. NaHCO₃ | - | - | ~100 mL | - | For washing. |
| Brine | - | - | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitroaniline (5.00 g, 28.97 mmol).
-
Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the starting material is completely dissolved.
-
Addition of Base and Catalyst: To the solution, add triethylamine (4.4 mL, 31.87 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.35 g, 2.87 mmol).
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (7.60 g, 34.81 mmol) to the mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, (2-Chloro-5-nitrophenyl)-carbamic acid tert-butyl ester, is often a solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a mixture of ethyl acetate and hexanes.
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
The chemoselective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as halogens and carbamates, is a common challenge in organic synthesis.[7] Catalytic hydrogenation is a powerful method for this transformation.[8] While palladium on carbon (Pd/C) is a highly effective catalyst, it can sometimes lead to dehalogenation (hydrodechlorination) as an undesired side reaction.[9]
To mitigate this, catalysts like Raney Nickel are often employed, as they are less prone to causing dehalogenation.[9] An alternative and highly effective method is transfer hydrogenation, using a hydrogen donor like hydrazine hydrate in the presence of a catalyst such as iron(III) chloride (FeCl₃) and activated carbon.[5] This method is experimentally convenient as it avoids the need for pressurized hydrogen gas equipment. The reaction proceeds on the surface of the catalyst, where hydrazine decomposes to provide hydrogen in situ, which then reduces the nitro group preferentially. The mechanism on non-noble metals can involve the initial dissociation of N-O bonds followed by successive hydrogenation steps.[7][10]
Experimental Protocol (Transfer Hydrogenation Method)
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| (2-Chloro-5-nitrophenyl)-carbamic acid tert-butyl ester | C₁₁H₁₃ClN₂O₄ | 272.68 | 7.00 g | 25.67 | Product from Part 1. |
| Iron(III) Chloride (FeCl₃) | FeCl₃ | 162.20 | 0.42 g | 2.57 (0.1 eq) | Catalyst. |
| Activated Carbon | C | 12.01 | 0.70 g | - | Catalyst support. |
| Hydrazine monohydrate (N₂H₄·H₂O) | N₂H₄·H₂O | 50.06 | 6.4 mL | 128.35 (5.0 eq) | Hydrogen donor. |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 150 mL | - | Solvent. |
| Celite® | - | - | As needed | - | Filtration aid. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - | Extraction solvent. |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, suspend (2-Chloro-5-nitrophenyl)-carbamic acid tert-butyl ester (7.00 g, 25.67 mmol) in ethanol (150 mL).
-
Catalyst Addition: To the suspension, add activated carbon (0.70 g) and iron(III) chloride (0.42 g, 2.57 mmol).
-
Heating: Heat the mixture to 75-80 °C with vigorous stirring.
-
Hydrazine Addition: Add hydrazine monohydrate (6.4 mL, 128.35 mmol) dropwise to the heated mixture over 30 minutes. Caution: This may cause vigorous gas evolution (N₂) and an exothermic reaction. Ensure adequate cooling and venting.
-
Reaction: Maintain the reaction at 80 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the activated carbon and iron salts. Wash the Celite® pad thoroughly with ethanol or dichloromethane (DCM).
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Extraction: Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product, this compound, typically as a solid. The product can be further purified by column chromatography on silica gel if needed.
Complete Experimental Workflow
Caption: Detailed step-by-step workflow for the complete synthesis.
Safety and Handling
-
4-Chloro-3-nitroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Di-tert-butyl dicarbonate (Boc₂O): Lachrymator and irritant. Handle in a well-ventilated fume hood.
-
Hydrazine monohydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood using appropriate PPE.
-
Solvents (THF, EtOH, DCM, EtOAc): Flammable and volatile. Avoid open flames and ensure proper ventilation.
Characterization and Troubleshooting
-
Product Confirmation: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Incomplete Boc Protection: If TLC shows significant starting material remaining, add an additional portion of Boc₂O (0.2 eq) and allow the reaction to stir for longer. Ensure the starting material and reagents are anhydrous.
-
Dehalogenation during Reduction: If mass spectrometry of the final product indicates a significant amount of dechlorinated by-product, the reaction temperature or time for the reduction may need to be optimized. Alternatively, switching to a different reduction system, such as SnCl₂ in ethanol, may be necessary.[9]
-
Boc Deprotection: If the reduction conditions are too harsh (e.g., strongly acidic), cleavage of the Boc group can occur. The transfer hydrogenation method described is generally mild and compatible with the Boc group.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Application Notes: The Strategic Use of tert-Butyl (5-amino-2-chlorophenyl)carbamate in Medicinal Chemistry
Introduction: A Bifunctional Linchpin for Complex Synthesis
In the landscape of modern drug discovery, the strategic assembly of complex molecular architectures from versatile building blocks is paramount. tert-Butyl (5-amino-2-chlorophenyl)carbamate has emerged as a critical intermediate, valued for its precisely arranged and differentially protected functional groups. This compound is not merely a reagent but a strategic linchpin, particularly in the synthesis of targeted therapies like kinase inhibitors.[1][2][3]
Its utility is derived from three key structural features:
-
A Nucleophilic Aniline: The free amino group at the C5 position serves as a potent nucleophile, readily participating in amide bond formations, urea syntheses, and transition metal-catalyzed cross-coupling reactions.
-
An Acid-Labile Protected Amine: The amino group at the C1 position is masked as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is exceptionally stable to a wide range of basic, reductive, and oxidative conditions, yet it can be cleanly and selectively removed under mild acidic conditions.[4][5][6] This orthogonality is the cornerstone of its strategic value, enabling sequential, site-selective modifications.
-
An Ortho-Chloro Substituent: The chlorine atom at the C2 position is not a passive spectator. It sterically and electronically modulates the reactivity of the adjacent Boc-protected amine and the phenyl ring itself. Furthermore, it can serve as a handle for later-stage cross-coupling reactions or can be a crucial element for binding interactions within a target protein's active site. The chloroaniline motif is a well-established pharmacophore in numerous approved drugs.[7][8][9][10]
This guide provides a comprehensive overview of the synthesis and application of this key building block, complete with detailed, field-proven protocols for its use in medicinal chemistry workflows.
Physicochemical & Safety Data
Proper handling and characterization are the foundation of successful synthesis. The key properties of the title compound are summarized below.
| Property | Value | Reference / Note |
| IUPAC Name | tert-butyl (5-amino-2-chlorophenyl)carbamate | --- |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | Calculated |
| Molecular Weight | 258.70 g/mol | Calculated |
| CAS Number | 144163-97-3 | Vendor Information |
| Appearance | Off-white to light brown solid | Typical Observation |
| Solubility | Soluble in DCM, EtOAc, DMF, MeOH | Common Organic Solvents |
| Melting Point | 145-150 °C | Varies with purity |
Safety & Handling: tert-Butyl (5-amino-2-chlorophenyl)carbamate should be handled by trained personnel in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chloroaniline derivatives are generally considered toxic and may cause skin irritation or sensitization.[8][9] Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
Synthesis of the Building Block
The most common and efficient route to tert-butyl (5-amino-2-chlorophenyl)carbamate begins with the commercially available 4-chloro-3-nitroaniline. The synthesis is a two-step process involving protection followed by selective reduction.
Caption: Synthetic workflow for tert-butyl (5-amino-2-chlorophenyl)carbamate.
Protocol 3.1: Synthesis of tert-Butyl (2-chloro-5-nitrophenyl)carbamate (Step 1)
Rationale: This step protects the exocyclic amine of 4-chloro-3-nitroaniline. The reaction uses di-tert-butyl dicarbonate (Boc₂O) as the Boc source. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst, while triethylamine (TEA) acts as a base to neutralize the tert-butoxycarbonyloxy anion and any acidic impurities, driving the reaction to completion.[6][11][12][13] Dichloromethane (DCM) is an excellent solvent for this transformation.
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitroaniline (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by trituration with hexane or by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to yield the product as a yellow solid.
Protocol 3.2: Synthesis of tert-Butyl (5-amino-2-chlorophenyl)carbamate (Step 2)
Rationale: The critical step is the selective reduction of the nitro group to an amine without affecting the aryl-chloride bond or the acid-labile Boc group. Catalytic hydrogenation with palladium can sometimes lead to dehalogenation. Therefore, chemical reduction is often preferred. Iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in a protic solvent system is a mild, inexpensive, and highly effective method for this selective transformation.[11][13] An alternative is using hydrazine hydrate with a catalytic amount of iron(III) chloride.[11][13]
Procedure (Fe/NH₄Cl Method):
-
To a round-bottom flask, add the tert-butyl (2-chloro-5-nitrophenyl)carbamate (1.0 eq) from the previous step.
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) to form a suspension (approx. 0.15 M).
-
Add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (<100 mesh, 5.0 eq).
-
Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the hot suspension through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate and water to the residue. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude solid is often of sufficient purity for subsequent steps, but can be further purified by flash chromatography if necessary.
Applications in Medicinal Chemistry Workflows
The primary utility of this building block is in the sequential construction of complex molecules, particularly those targeting the ATP-binding site of protein kinases.
Caption: Sequential functionalization workflow using the title compound.
Protocol 4.1: Amide Bond Formation at the C5-Amine
Rationale: The free aniline at the C5 position is readily acylated. Standard peptide coupling reagents are highly effective for this transformation, even with electron-deficient anilines. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) generate a highly reactive HOBt ester from the carboxylic acid, which is then readily attacked by the aniline.[14][15][16] A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to maintain basic conditions without competing in the coupling reaction.
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (R-COOH, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Add EDC hydrochloride (1.5 eq) and HOBt (1.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add a solution of tert-butyl (5-amino-2-chlorophenyl)carbamate (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS or TLC.
-
Upon completion, pour the reaction mixture into cold water, which may precipitate the product.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the desired amide product.
Protocol 4.2: Boc Group Deprotection
Rationale: Once the C5-amine has been functionalized, the Boc group can be removed to reveal the C1-amine for subsequent reactions. This is achieved under anhydrous acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method.[4][5] The mechanism involves protonation of the carbamate carbonyl, followed by elimination of the stable tert-butyl cation and spontaneous decarboxylation of the resulting carbamic acid.[5]
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor deprotection by LC-MS or TLC.
-
Caution: If other acid-sensitive groups or electron-rich aromatic rings are present, consider adding a scavenger like triethylsilane or anisole (1-2 eq) to trap the liberated tert-butyl cation and prevent side reactions.[17]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Azeotrope with toluene or DCM several times to remove residual TFA.
-
The resulting amine is typically isolated as its TFA salt. To obtain the free base, dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine, which can be used directly in the next step.
Conclusion
tert-Butyl (5-amino-2-chlorophenyl)carbamate is a masterful building block that exemplifies the principles of protecting group strategy in modern medicinal chemistry. Its differential reactivity allows for the controlled and sequential assembly of complex pharmacophores, providing a reliable and efficient route to novel therapeutics, particularly in the competitive field of kinase inhibitor development. The protocols outlined herein provide a robust foundation for the successful application of this versatile intermediate in drug discovery programs.
References
- 1. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinases Home [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. agrochemx.com [agrochemx.com]
- 8. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl (5-amino-2-chlorophenyl)carbamate
Introduction: A Versatile Building Block in Modern Drug Discovery
tert-Butyl (5-amino-2-chlorophenyl)carbamate is a key structural motif and a critical intermediate in the synthesis of a wide range of pharmacologically active molecules. Its bifunctional nature, featuring a Boc-protected aniline and a reactive aryl chloride, makes it an ideal substrate for sequential, site-selective functionalization. This carbamate is notably a precursor in the synthesis of complex therapeutic agents, including advanced kinase inhibitors like Lorlatinib.[][2]
The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools for this purpose due to their broad substrate scope, functional group tolerance, and high efficiency.[3][4][5] Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the precise and predictable assembly of complex molecular architectures from readily available starting materials.[6][7][8]
This guide provides an in-depth examination of a representative palladium-catalyzed cross-coupling reaction—the Buchwald-Hartwig amination—utilizing the aryl chloride moiety of tert-butyl (5-amino-2-chlorophenyl)carbamate. We will explore the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and offer practical insights for optimization and troubleshooting.
Safety & Reagent Handling: A Prerequisite for Success
Palladium-catalyzed cross-coupling reactions involve hazardous materials, including pyrophoric reagents, strong bases, and toxic metal catalysts. Adherence to strict safety protocols is mandatory. All operations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]
Table 1: Hazard Summary of Key Reagents
| Reagent | CAS Number | Key Hazards | Recommended Handling |
| tert-Butyl (5-amino-2-chlorophenyl)carbamate | 1207743-69-1 | Skin, eye, and respiratory tract irritant.[9] | Avoid dust inhalation. Use in a fume hood. |
| Sodium tert-Butoxide (NaOtBu) | 865-48-5 | Flammable solid, causes severe skin burns and eye damage. | Handle under an inert atmosphere (glovebox). Do not expose to moisture. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Skin and respiratory sensitizer. | Avoid inhalation of dust. Handle with care. |
| Biarylphosphine Ligands (e.g., XPhos) | 564483-18-7 | Skin and eye irritant. Air-sensitive. | Handle under an inert atmosphere. |
| Anhydrous Toluene | 108-88-3 | Flammable liquid and vapor. Toxic. | Use in a fume hood. Degas solvent before use. |
The Buchwald-Hartwig Amination: Mechanism & Rationale
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or pseudohalide.[10][11] The reaction is catalyzed by a palladium complex and requires a strong base to facilitate the catalytic cycle.
The Catalytic Cycle
The generally accepted mechanism involves the transformation of a palladium(0) species through a series of steps to ultimately form the desired C-N bond and regenerate the active catalyst.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6]
-
Ligand Exchange & Amine Coordination: The amine coupling partner displaces a ligand on the Pd(II) center.
-
Deprotonation: A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="Ar-Pd(II)(Cl)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine_Complex [label="[Ar-Pd(II)(NH₂R)L₂]⁺Cl⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Amido_Complex [label="Ar-Pd(II)(NHR)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition\n(+ Ar-Cl)", color="#202124"]; OA_Complex -> Amine_Complex [label=" Amine\n Coordination\n(+ RNH₂)", color="#202124"]; Amine_Complex -> Amido_Complex [label=" Deprotonation\n(- Base-H⁺Cl⁻)", color="#202124"]; Amido_Complex -> Pd0 [label=" Reductive\n Elimination\n(+ Ar-NHR)", color="#202124"]; } enddot
Rationale for Component Selection
-
Palladium Precatalyst: While Pd(0) sources like Pd₂(dba)₃ can be used, modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often preferred.[5][12] These air-stable Pd(II) complexes rapidly and reliably generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[5]
-
Ligand: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are highly effective.[5][13] Their steric bulk promotes the reductive elimination step, while their electron-donating ability facilitates the initial oxidative addition into the C-Cl bond.[14]
-
Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity and compatibility with many functional groups.[15] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.[12][16]
-
Solvent: Anhydrous, aprotic polar solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used.[17] It is crucial to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.[12]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of tert-butyl (5-amino-2-chlorophenyl)carbamate with a generic primary amine. Note: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.
Materials and Equipment
-
tert-Butyl (5-amino-2-chlorophenyl)carbamate
-
Primary amine coupling partner (e.g., aniline, benzylamine)
-
XPhos Pd G3 precatalyst (or similar)
-
XPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
TLC plates and analytical equipment (LC-MS) for reaction monitoring
Reaction Setup and Procedure
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add tert-butyl (5-amino-2-chlorophenyl)carbamate (1.0 eq.), the primary amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried reaction vessel containing a stir bar.
-
Rationale: Adding the solid reagents first under an inert atmosphere prevents degradation from air and moisture.[12] NaOtBu is particularly sensitive and should be handled exclusively in an inert environment.
-
-
Catalyst Addition: To the solid mixture, add the XPhos Pd G3 precatalyst (e.g., 2 mol%) and the XPhos ligand (e.g., 4 mol%).
-
Vessel Sealing: Seal the reaction vessel with a septum or cap. If using a Schlenk line, evacuate and backfill the vessel with inert gas three times to ensure all oxygen is removed.[12]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Rationale: The solvent must be free of oxygen and water to protect the sensitive Pd(0) catalyst from deactivation.[12]
-
-
Heating and Monitoring: Place the vessel in a preheated oil bath or heating block (e.g., 80–110 °C) and stir vigorously. Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Rationale: Higher temperatures are often required to promote the oxidative addition of the relatively unreactive aryl chloride bond.[18]
-
-
Reaction Quench and Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully add water or saturated aqueous ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[19]
Optimization Parameters and Data
The efficiency of a Buchwald-Hartwig coupling can be highly dependent on the specific substrates and conditions. Screening of catalysts, ligands, bases, and solvents is often necessary for optimal results.
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Coupling Partner | Palladium System | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |
| Primary Aliphatic Amine | XPhos Pd G3 (1-2 mol%) | NaOtBu (1.4) | Toluene | 100-110 | 70-95 |
| Primary Arylamine | RuPhos Pd G3 (2-4 mol%) | K₃PO₄ (2.0) | Dioxane | 100-110 | 65-90 |
| Secondary Amine | BrettPhos Pd G3 (2-4 mol%) | LHMDS (1.5) | THF | 65-80 | 75-98 |
| tert-Butyl Carbamate | tBuXPhos Pd G3 (2 mol%) | NaOtBu (1.5) | Toluene | 80-100 | 43-83[15] |
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to resolving issues.
Table 3: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation due to oxygen/moisture.[12]2. Impure amine or base.3. Insufficient temperature for oxidative addition.4. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Purify amine (distillation/filtration); use fresh, high-purity base from a glovebox.[12]3. Increase reaction temperature.4. Screen a panel of ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). |
| Hydrodehalogenation (Ar-Cl → Ar-H) | 1. Presence of water or other proton sources.2. Catalyst decomposition pathway. | 1. Use rigorously dried solvents and reagents.2. Screen different ligands or use a more stable precatalyst.[17] |
| Homocoupling of Amine | Presence of an oxidant, typically residual oxygen. | Improve degassing procedure and ensure a tight seal on the reaction vessel.[12] |
| Difficult Purification | Formation of closely-eluting byproducts or persistent palladium residues. | 1. Optimize reaction to minimize byproducts.2. For palladium removal, try filtration through Celite®, treatment with activated carbon, or using a metal scavenger.[20] |
References
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcsonline.com [ijpcsonline.com]
- 7. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. angenechemical.com [angenechemical.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jmcct.com [jmcct.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: A Detailed, Step-by-Step Protocol for the Synthesis of the Core Aniline Intermediate of Osimertinib (AZD9291)
An Application Note for the Synthesis of a Key Osimertinib (AZD9291) Intermediate
Abstract: Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small-cell lung cancer (NSCLC) with EGFR T790M mutations.[1][2] The chemical synthesis of this complex molecule is a multi-step process requiring precise control over reaction conditions to ensure high yield and purity. This document provides a comprehensive, step-by-step guide for the synthesis of a crucial late-stage intermediate, N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine, the direct precursor to the final active pharmaceutical ingredient. This guide is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights and explaining the causality behind key experimental choices to ensure reproducibility and success.
Introduction: The Significance of the AZD9291 Precursor
Osimertinib's molecular architecture features a substituted aniline core linked to a pyrimidine-indole moiety, with a terminal acrylamide group responsible for its covalent and irreversible binding to the C797 residue in the EGFR kinase domain.[2][3] The synthesis of the penultimate aniline intermediate is arguably the most critical phase of the overall synthesis, as its purity directly impacts the quality and yield of the final product.
This protocol outlines a convergent synthetic strategy, a common approach in pharmaceutical manufacturing, where different fragments of the molecule are synthesized separately and then combined.[4][5] This method allows for efficient production and purification of the core components before the final, crucial coupling and derivatization steps.
Overall Synthetic Workflow
The synthesis can be logically divided into three main stages:
-
Preparation of the Substituted Nitroaniline Core: Starting from commercially available materials, a series of reactions installs the necessary methoxy, nitro, and diamine side-chain functionalities onto a benzene ring.
-
Preparation of the Pyrimidine-Indole Heterocycle: This fragment is typically prepared separately.
-
Coupling and Reduction: The two core fragments are joined via a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group to an amine, yielding the target intermediate.
The workflow is visualized in the diagram below.
Caption: Convergent synthesis workflow for the AZD9291 aniline intermediate.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Notes |
| 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | Sigma-Aldrich, TCI | Starting material for the aniline core. |
| N,N,N'-Trimethylethylenediamine | 142-25-6 | Sigma-Aldrich, Acros | Reagent for side-chain installation. |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich | Non-nucleophilic base. |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | Fisher Scientific | High-boiling polar aprotic solvent. |
| 2-Chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine | 1072944-41-2 | Various suppliers | Heterocyclic coupling partner. |
| Iron powder, reduced | 7439-89-6 | Sigma-Aldrich | Reducing agent for the nitro group. |
| Ammonium chloride (NH₄Cl) | 12125-02-9 | Fisher Scientific | Co-reagent for reduction. |
| Ethanol (EtOH), 200 proof | 64-17-5 | Decon Labs | Solvent. |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | Extraction solvent. |
| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Sigma-Aldrich | Drying agent. |
Step 1: Synthesis of the Diamine-Substituted Nitroaniline
This step involves a nucleophilic aromatic substitution (SNAr) reaction where the highly activated fluorine atom is displaced by the secondary amine of N,N,N'-trimethylethylenediamine.[4]
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq).
-
Add N,N-Dimethylacetamide (DMAc) to create a solution with a concentration of approximately 0.5 M.
-
Add diisopropylethylamine (DIPEA) (1.5 eq) to the mixture. The base scavenges the HF generated during the reaction.
-
Add N,N,N'-trimethylethylenediamine (1.2 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 110 °C and stir for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired intermediate as a solid.
Step 2: Coupling with the Pyrimidine-Indole Heterocycle
This is another SNAr reaction, coupling the aniline core with the heterocyclic fragment to form the central biaryl amine linkage.[6]
Protocol:
-
To a suitable reaction vessel, add the diamine-substituted nitroaniline from Step 1 (1.0 eq) and 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (1.1 eq).
-
Add a solvent mixture of isopropanol and water (e.g., 3:1 v/v).
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the mixture to reflux (approximately 85-90 °C) and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction via TLC or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature. A precipitate may form.
-
Filter the solid and wash it with water, followed by a cold, non-polar solvent like hexanes to remove impurities.
-
Dry the solid under vacuum to obtain the nitro-coupled intermediate. Further purification is often not necessary if the reaction goes to completion.
-
Step 3: Reduction of the Nitro Group to Yield the Target Aniline Intermediate
The final transformation is the reduction of the aromatic nitro group to the corresponding primary amine, which is essential for the final acrylamide coupling step. The use of iron powder in the presence of ammonium chloride is a classic, effective, and scalable method for this transformation.[7]
Protocol:
-
Suspend the nitro-coupled intermediate from Step 2 (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add ammonium chloride (NH₄Cl) (4.0 eq) and reduced iron powder (4.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 3-4 hours. The color of the reaction will change significantly.
-
Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad thoroughly with ethanol or methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (DCM) and water.
-
Separate the organic layer, and extract the aqueous layer again with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the final aniline intermediate.
-
Caption: Structure of the Target AZD9291 Intermediate.
Expected Results and Characterization
The following table summarizes the expected outcomes for each step. Yields are representative and may vary based on scale and purification efficiency.
| Step | Product | Typical Yield | Purity (HPLC) | Key Characterization Notes |
| 1 | Diamine-substituted nitroaniline | 85-95% | >98% | Appearance of signals corresponding to the N,N,N'-trimethylethylenediamine side chain in ¹H NMR. |
| 2 | Nitro-coupled intermediate | 80-90% | >97% | ¹H NMR will show characteristic signals for both the aniline and pyrimidine-indole protons. |
| 3 | Final Aniline Intermediate | 90-98% | >98% | Disappearance of the nitro group signal in IR; mass spec confirms the correct molecular weight. |
Scientific Rationale and Expert Insights
-
Choice of Solvents: High-boiling polar aprotic solvents like DMAc are chosen for SNAr reactions (Step 1 and 2) because they can dissolve the reactants and effectively solvate the charged intermediates (Meisenheimer complexes), thereby accelerating the reaction rate.[4]
-
Base Selection: A non-nucleophilic bulky base like DIPEA is used in Step 1 to prevent it from competing with the desired nucleophile. In Step 2, an inorganic base like K₂CO₃ is sufficient and easy to remove during work-up.
-
Reduction Method: While various reduction methods exist (e.g., catalytic hydrogenation with Pd/C), the Fe/NH₄Cl system is robust, inexpensive, and avoids the potential for dehalogenation or other side reactions that can occur with catalytic methods.[7] It is a heterogeneous reaction, making the catalyst removal straightforward (filtration).
-
Purification Strategy: The convergent approach allows for the purification of intermediates at each stage. This is critical because impurities generated in early steps can interfere with subsequent reactions. The final aniline product is often used directly in the next step to form Osimertinib, making its high purity essential. The final acylation step is sensitive to impurities and can be optimized using flow chemistry for better control.[8][9]
Conclusion
This application note provides a detailed and reliable protocol for synthesizing a key aniline intermediate of Osimertinib (AZD9291). By breaking down the process into manageable steps and providing the scientific rationale behind the chosen conditions, this guide serves as a valuable resource for researchers in medicinal and process chemistry. Adherence to this protocol, combined with careful monitoring and purification, will enable the consistent and high-yield production of this advanced intermediate, facilitating the synthesis of the final drug substance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Laboratory Scale Preparation of Mono-Carbamate-Protected Diamines: Strategies for Selective Synthesis
An Application Note and Protocol Guide for Researchers
Abstract
Mono-carbamate-protected diamines are indispensable building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry, materials science, and organocatalysis.[1][2] Their utility stems from the orthogonal reactivity of the two amine functionalities, allowing for sequential and controlled elaboration of molecular scaffolds. However, achieving selective mono-protection of symmetrical or even unsymmetrical diamines presents a persistent challenge, often resulting in statistical mixtures of unprotected, mono-protected, and di-protected products.[3] This guide provides an in-depth analysis of the core principles governing selective mono-protection and details field-proven laboratory protocols for the synthesis of these valuable intermediates. We will focus on the widely used Boc, Cbz, and Fmoc protecting groups, explaining the causality behind experimental choices to empower researchers to adapt and optimize these methods for their specific needs.
The Challenge of Selectivity in Diamine Protection
The primary difficulty in the mono-functionalization of a symmetrical diamine is that the reagent cannot distinguish between the two identical nucleophilic amine groups. Furthermore, the initial mono-protected product is often soluble in the organic reaction medium, where it remains available to react a second time. This leads to a crude mixture that can be difficult to separate, lowering the yield of the desired mono-protected compound.
Figure 1. The fundamental challenge in selective mono-protection of diamines.
Several key strategies have been developed to overcome this statistical challenge and favor the formation of the mono-protected product:
-
Stoichiometric Control (Excess Diamine): Using a large excess of the diamine statistically favors the reaction of the protecting group precursor with an unprotected diamine molecule over the already mono-protected one.[4] While effective, this approach is impractical and costly when the diamine itself is a valuable or complex intermediate.[4]
-
Slow Addition: Minimizing the local concentration of the protecting agent by adding it slowly to the reaction mixture can significantly enhance selectivity for the mono-adduct.[5]
-
In Situ Mono-Protonation: This elegant "one-pot" method involves the addition of one equivalent of a strong acid to protonate one of the amine groups.[2][6] The resulting ammonium salt is deactivated towards the electrophilic carbamate precursor, leaving the remaining free amine to react selectively.[7][8]
-
Flow Chemistry: Microreactor technology allows for precise control over stoichiometry, mixing, and reaction time, making it a powerful tool for optimizing the synthesis of mono-Boc-protected diamines.[3][4]
Common Carbamate Protecting Groups
The choice of protecting group is critical and depends on the stability required in subsequent synthetic steps and the conditions needed for its eventual removal.
| Protecting Group | Full Name | Installation Reagent(s) | Key Stability | Cleavage Conditions |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base, hydrogenolysis | Strong acid (e.g., TFA, HCl)[9][10] |
| Cbz | Benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl) | Stable to mild acid and base | Catalytic Hydrogenolysis (H₂, Pd/C)[11] |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-Cl, Fmoc-OSu | Stable to acid, hydrogenolysis | Base (e.g., Piperidine)[12] |
Synthetic Strategies and Experimental Protocols
This section provides detailed, step-by-step protocols for reliable laboratory-scale preparations.
Strategy A: Excess Diamine with Slow Addition (Boc Protection)
This is a straightforward method, particularly for inexpensive, simple diamines like ethylenediamine or 1,4-diaminobutane. The rationale is to use the diamine as both a reactant and a base, with the large excess ensuring a high probability of mono-substitution.
Protocol 1: Synthesis of N-Boc-1,4-diaminobutane (Adapted from literature procedures[13])
-
Materials:
-
1,4-Diaminobutane (6.5 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1,4-diaminobutane (e.g., 57.2 g, 649 mmol) in DCM (400 mL).
-
Prepare a solution of Boc₂O (e.g., 21.8 g, 99.9 mmol) in DCM (220 mL) and add it to the addition funnel.
-
With vigorous stirring at room temperature (21°C), add the Boc₂O solution dropwise to the diamine solution over a period of 4-6 hours. Causality Note: Slow addition is crucial to maintain a low concentration of the electrophile, minimizing the chance of a second reaction with the mono-protected product.[5]
-
After the addition is complete, allow the reaction to stir overnight (approx. 16 hours).
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Take up the residue in cold deionized water (e.g., 30 mL) and transfer to a separatory funnel. Extract the product with ethyl acetate (4 x 100 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove the excess diamine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a colorless or pale yellow oil.[13] Further purification by column chromatography is typically not required if the excess diamine is thoroughly removed during the aqueous workup.
-
Strategy B: In Situ Mono-Protonation (Boc Protection)
This is a highly efficient and atom-economical "one-pot" method applicable to a wide range of diamines, including more valuable substrates.[2][6] By deactivating one amine group as its hydrochloride salt, the reaction becomes highly selective.[7][8]
Figure 2. Experimental workflow for the in situ mono-protonation strategy.
Protocol 2: Synthesis of tert-Butyl (2-aminoethyl)carbamate (Adapted from Servín, F. A., et al.[2][14])
-
Materials:
-
Ethylenediamine (1.0 equivalent)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl, 1.0 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)
-
Deionized water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask containing anhydrous MeOH, add ethylenediamine (1.0 eq) and cool the solution to 0°C in an ice bath.
-
Slowly add Me₃SiCl (1.0 eq) dropwise. Causality Note: Me₃SiCl reacts with methanol to generate exactly one equivalent of anhydrous HCl in situ, which protonates one amine group of the diamine.[2][14]
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Add a small amount of water (e.g., 1 mL per ~10 mmol of diamine) followed by a solution of Boc₂O (1.0 eq) in MeOH.
-
Stir the mixture at room temperature for 1-2 hours. Monitor by TLC.
-
Dilute the reaction mixture with water (e.g., 50 mL) and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 75 mL) to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 by the careful addition of 2N NaOH solution. This deprotonates the ammonium salt of the desired product, making it extractable into an organic solvent.
-
Extract the product into DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the pure mono-protected diamine.[2]
-
Strategy C: Alkyl Phenyl Carbonates (Boc, Cbz, and Alloc Protection)
This method avoids the use of highly reactive reagents like chloroformates or anhydrides. Alkyl phenyl carbonates are more stable and react selectively with aliphatic diamines, often without the need for column chromatography for purification.[15]
Protocol 3: Synthesis of N-Cbz-ethylenediamine (Adapted from Christensen, J. B., et al.[15][16])
-
Materials:
-
Ethylenediamine (1.0 equivalent)
-
Benzyl phenyl carbonate (1.0 equivalent)
-
Absolute Ethanol (EtOH)
-
2M Hydrochloric acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethylenediamine (e.g., 0.33 mol) in absolute EtOH (200 mL).
-
Add benzyl phenyl carbonate (e.g., 0.33 mol).
-
Heat the reaction mixture to a gentle reflux (max oil bath temperature of 80°C) and maintain for 18 hours. The solution will typically turn yellow.[15]
-
Cool the reaction to room temperature and concentrate the solution to ~150 mL using a rotary evaporator.
-
Add water (300 mL) and carefully adjust the pH to ~3 by adding 2M HCl.
-
Extract the acidic aqueous phase with DCM (3 x 400 mL) to remove unreacted carbonate, phenol byproduct, and any di-protected diamine. Causality Note: At acidic pH, the desired mono-protected product is protonated and remains in the aqueous layer, while less basic byproducts are extracted into the organic phase.
-
Adjust the pH of the aqueous phase to 12 by adding 2M NaOH.
-
Extract the basic aqueous phase with DCM (5 x 500 mL).
-
Combine the final organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure product.[15]
-
Purification and Characterization
-
Purification: For many of these protocols, a simple acid-base workup is sufficient to isolate the mono-protected product in high purity.[7][15] The key is the differential solubility of the protonated product (water-soluble) versus the di-protected byproduct (organic-soluble). If necessary, column chromatography on silica gel can be performed, but care must be taken with acid-sensitive groups like Boc.[13] A solvent system such as DCM/MeOH with a small amount of triethylamine or ammonium hydroxide is often used to prevent product streaking on the column.
-
Characterization: The final products should be characterized by standard analytical techniques. ¹H and ¹³C NMR spectroscopy are essential to confirm the structure and purity.[2] Mass spectrometry (GC-MS or LC-MS) can confirm the molecular weight of the product.[14][17]
References
- 1. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 4. sciforum.net [sciforum.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bioorg.org [bioorg.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. scielo.org.mx [scielo.org.mx]
- 15. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 16. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 17. redalyc.org [redalyc.org]
Mastering Carbamate Synthesis: An Application Guide to Boc₂O and DMAP Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Carbamates and the Boc₂O/DMAP System
In the landscape of modern pharmaceutical development and complex organic synthesis, the carbamate functional group is a cornerstone. Its prevalence in drug molecules stems from its ability to act as a stable, bioisosteric replacement for amide bonds, enhance cell membrane permeability, and serve as a prodrug moiety.[1] Furthermore, carbamates are crucial as protecting groups for amines, temporarily masking their reactivity to allow for selective transformations elsewhere in a molecule.[2] Among the arsenal of reagents used to install the widely-used tert-butoxycarbonyl (Boc) protecting group, the combination of di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) stands out for its efficiency and mild reaction conditions.[3]
This technical guide provides an in-depth exploration of the Boc₂O/DMAP system for the synthesis of carbamate intermediates. Moving beyond a simple recitation of steps, this note elucidates the underlying reaction mechanisms, provides field-tested protocols, and addresses common challenges, equipping researchers with the knowledge to confidently and effectively apply this vital synthetic transformation.
The Mechanism of Action: Unraveling the Synergy of Boc₂O and DMAP
While Boc protection of amines can proceed with Boc₂O alone, the reaction is often sluggish, particularly with less nucleophilic amines such as anilines.[4][5] The addition of a catalytic amount of DMAP dramatically accelerates the reaction rate, often by several orders of magnitude.[6] This enhancement is due to DMAP's role as a potent nucleophilic catalyst.
The catalytic cycle proceeds via two key stages:
-
Activation of Boc₂O: DMAP, being more nucleophilic than the amine substrate, rapidly attacks one of the carbonyl carbons of Boc₂O.[7] This leads to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and the displacement of a tert-butyl carbonate anion.[6][8] This intermediate is a significantly more powerful acylating agent than Boc₂O itself.
-
Acyl Transfer and Catalyst Regeneration: The amine substrate then attacks the activated carbonyl of the pyridinium intermediate.[7] This step forms the desired N-Boc protected carbamate and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[9] The tert-butyl carbonate anion subsequently deprotonates the newly formed carbamate, yielding tert-butanol and carbon dioxide gas as byproducts.[4][7]
This catalytic pathway provides a lower energy barrier for the reaction compared to the direct, uncatalyzed acylation, enabling the protection of even weakly nucleophilic amines under mild conditions.[8]
Caption: Catalytic cycle of DMAP in Boc-protection of amines.
Experimental Protocols and Considerations
The following protocols are provided as a general framework. Optimization of stoichiometry, solvent, and temperature may be necessary depending on the specific amine substrate.
General Protocol for Boc Protection of a Primary Aliphatic Amine
Materials:
-
Primary Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the primary amine in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add DMAP to the solution, followed by the dropwise addition of a solution of Boc₂O in the same solvent at room temperature. A slight exotherm may be observed. Note: Forcing the reaction with excess DMAP can lead to side reactions.[7][10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted Boc₂O and acidic byproducts) and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude N-Boc amine is often pure enough for subsequent steps. If necessary, further purification can be achieved by column chromatography on silica gel.
Protocol for Boc Protection of a Weakly Nucleophilic Aniline
For less reactive amines like anilines, slight modifications to the general protocol can improve yields and reaction times.
Procedure Modifications:
-
Stoichiometry: An increased amount of Boc₂O (up to 2.0 eq) may be beneficial.
-
Temperature: Gently heating the reaction mixture to 40°C can accelerate the reaction.[11]
-
Solvent: A more polar solvent like acetonitrile or THF may be advantageous.[11]
-
Base: In some cases, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) can be used in conjunction with catalytic DMAP to deprotonate the amine hydrochloride salt if that is the starting material, or to facilitate the reaction with electron-poor anilines.[12]
| Parameter | General Guideline | Rationale & Considerations |
| Boc₂O (eq) | 1.1 - 1.5 | A slight excess ensures complete consumption of the amine. For unreactive amines, up to 2.0 eq can be used. |
| DMAP (eq) | 0.05 - 0.1 | Catalytic amounts are sufficient. Higher loadings can promote side reactions such as double Boc-protection or urea formation.[3][13] |
| Solvent | DCM, THF, Acetonitrile | Solvent choice depends on substrate solubility. Anhydrous conditions are recommended to prevent hydrolysis of Boc₂O. |
| Temperature | Room Temperature - 40°C | Most reactions proceed efficiently at room temperature. Gentle heating can be applied for less reactive substrates.[11] |
| Reaction Time | 1 - 12 hours | Highly dependent on the nucleophilicity of the amine. Monitor by TLC or LC-MS for optimal results. |
Troubleshooting and Side Reactions
While generally a robust reaction, challenges can arise. Understanding potential side reactions is key to troubleshooting.
-
Incomplete Reaction: This is common with sterically hindered or electron-deficient amines. Consider increasing the equivalents of Boc₂O, gently heating the reaction, or allowing for a longer reaction time.
-
Urea Formation: This can occur if the primary amine reacts with the isocyanate, which can form as a side product, especially at low temperatures in the presence of DMAP.[14] Using the recommended catalytic amount of DMAP and appropriate temperature control can minimize this.
-
Double Boc-Protection (N,N-diBoc): Primary amines can sometimes undergo a second protection to form a di-Boc derivative, particularly with excess Boc₂O and DMAP.[13] Careful control of stoichiometry is crucial to avoid this.
-
Safety Note: The reaction produces carbon dioxide gas.[12] Ensure the reaction vessel is not a closed system to allow for safe venting of the gas.
Caption: General experimental workflow for Boc protection.
Conclusion
The use of di-tert-butyl dicarbonate in conjunction with a catalytic amount of 4-dimethylaminopyridine is a powerful and versatile method for the synthesis of N-Boc carbamates. Its operational simplicity, mild conditions, and broad substrate scope make it an indispensable tool in the synthesis of pharmaceutical intermediates and other complex organic molecules. A thorough understanding of the underlying catalytic mechanism and potential side reactions, as detailed in this guide, empowers researchers to optimize conditions and successfully apply this methodology to a wide array of synthetic challenges.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc Protected Compounds [bzchemicals.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. jk-sci.com [jk-sci.com]
- 13. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Carbamate Derivatives: Versatile Scaffolds for Therapeutic Innovation
Introduction: The Enduring Relevance of the Carbamate Moiety in Medicinal Chemistry
The carbamate functional group, an ester of carbamic acid, stands as a cornerstone in the edifice of modern therapeutic agent design. Its remarkable versatility stems from a unique combination of chemical stability, the capacity to engage in hydrogen bonding, and its role as a bioisostere for the amide bond.[1][2] This allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, making carbamate derivatives invaluable building blocks in the development of novel drugs.[1][2] From enzyme inhibitors to innovative prodrug strategies, the carbamate moiety has been instrumental in addressing a wide spectrum of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[1][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, application, and characterization of carbamate derivatives. We delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors. Each protocol is designed as a self-validating system, ensuring technical accuracy and reproducibility.
I. Synthetic Strategies for Carbamate Derivatives: A Chemist's Toolkit
The synthesis of carbamates can be approached through several reliable methodologies, the choice of which is often dictated by the nature of the starting materials and the desired substitution pattern on the carbamate nitrogen and oxygen. Key strategies include reactions involving isocyanates, chloroformates, and carbamoyl chlorides.
A. The Isocyanate Route: A Cornerstone of Carbamate Synthesis
The reaction of an alcohol or phenol with an isocyanate is one of the most direct and widely employed methods for preparing O-aryl and O-alkyl carbamates. The high reactivity of the isocyanate group towards nucleophiles drives the reaction to completion, often under mild conditions.
Causality of Experimental Choices: The choice of catalyst, if any, depends on the reactivity of the alcohol and isocyanate. For less reactive partners, a mild base or a tin catalyst can be used to accelerate the reaction. The solvent is typically an aprotic solvent like toluene or dichloromethane to avoid competitive reactions with the isocyanate.
B. The Chloroformate Approach: Versatility in N-Substitution
Causality of Experimental Choices: The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is crucial to ensure the solubility of both the amine and the chloroformate.
C. The Carbamoyl Chloride Method: Direct Carbamoylation
Carbamoyl chlorides are reactive intermediates that can directly carbamoylate alcohols and phenols. This method offers a straightforward approach to carbamate synthesis, particularly for N,N-disubstituted carbamates.
Causality of Experimental Choices: Similar to the chloroformate method, a base is required to scavenge the HCl produced. The reaction conditions are generally mild, making it suitable for substrates with sensitive functional groups.
Figure 1: Key Synthetic Routes to Carbamate Derivatives.
II. Carbamates in Therapeutic Agents: Mechanisms and Applications
The strategic incorporation of the carbamate moiety has led to the development of numerous successful therapeutic agents. Their mechanisms of action are diverse, ranging from enzyme inhibition to serving as prodrugs that enhance bioavailability and targeted drug delivery.
A. Carbamates as Enzyme Inhibitors: The Case of Cholinesterase Inhibitors
A prominent application of carbamates is in the design of enzyme inhibitors. The carbamate group can act as a "pseudo-irreversible" inhibitor by carbamoylating a serine residue in the active site of an enzyme. This covalent modification inactivates the enzyme for a prolonged period.
Pyridostigmine Bromide: Used in the treatment of myasthenia gravis, pyridostigmine bromide is a reversible cholinesterase inhibitor.[4][5][6] By inhibiting acetylcholinesterase, it increases the concentration of acetylcholine at the neuromuscular junction, thereby improving muscle strength.[4][5][7] The carbamate moiety is crucial for its mechanism of action, as it carbamoylates the serine residue in the active site of acetylcholinesterase.[6][8]
Rivastigmine: This carbamate inhibitor is used to treat dementia associated with Alzheimer's and Parkinson's diseases.[9][10] Rivastigmine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain.[9][10][11] The carbamate functional group forms a covalent bond with the active site of these enzymes, resulting in a prolonged inhibition.[9]
Figure 2: Mechanism of Action of Carbamate Cholinesterase Inhibitors.
B. Carbamates as Prodrugs: Enhancing Therapeutic Efficacy
The carbamate linkage can be strategically employed to create prodrugs, which are inactive compounds that are metabolized in the body to release the active drug.[1][3] This approach can overcome challenges such as poor solubility, rapid metabolism, or lack of specificity of the parent drug.[1]
Causality of Experimental Choices: The design of a carbamate prodrug involves selecting a promoiety that will be cleaved by specific enzymes at the target site. The stability of the carbamate bond is a critical factor and can be modulated by altering the substituents on the nitrogen and oxygen atoms.
III. Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a representative O-aryl carbamate derivative. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
A. Protocol 1: Synthesis of O-Phenyl N-methylcarbamate
This protocol details the synthesis of a simple O-aryl carbamate from phenol and methyl isocyanate.
Materials and Equipment:
-
Phenol (99%)
-
Methyl isocyanate (98%)
-
Anhydrous toluene
-
Magnetic stirrer with heating plate
-
Round-bottom flask with reflux condenser
-
Nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Hexane and Ethyl Acetate (for TLC and column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve phenol (5.0 g, 53.1 mmol) in anhydrous toluene (50 mL).
-
Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add methyl isocyanate (3.3 mL, 55.8 mmol) dropwise to the stirred solution over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the phenol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Expected Yield: 85-95% Physical Appearance: White solid
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| O-Phenyl N-methylcarbamate | 151.16 | 79-81 | 7.35 (t, 2H), 7.18 (t, 1H), 7.08 (d, 2H), 5.05 (br s, 1H), 2.85 (d, 3H) | 3320 (N-H), 1730 (C=O), 1595, 1490 (C=C) |
B. Protocol 2: Synthesis of (S)-Rivastigmine
This protocol outlines a synthetic route to the Alzheimer's drug, (S)-Rivastigmine.[12]
Materials and Equipment:
-
(S)-3-(1-(dimethylamino)ethyl)phenol
-
N-ethyl-N-methylcarbamoyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer
-
Round-bottom flask
-
Nitrogen inlet
-
Syringe pump
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a stirred suspension of sodium hydride (0.42 g, 10.5 mmol, 60% in mineral oil) in anhydrous THF (15 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere, add a solution of (S)-3-(1-(dimethylamino)ethyl)phenol (1.65 g, 10.0 mmol) in THF (10 mL) dropwise at room temperature.[12]
-
Addition of Carbamoyl Chloride: After the evolution of hydrogen gas ceases (approximately 30 minutes), add N-ethyl-N-methylcarbamoyl chloride (1.28 g) to the reaction mixture.[12]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.[12]
-
Work-up: After the reaction is complete, carefully quench the reaction with water. Remove the THF under reduced pressure.[12] Extract the aqueous residue with diethyl ether.[12] Wash the combined organic layers with 0.1 M NaOH solution and then with water.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12] Purify the crude product by column chromatography to yield (S)-Rivastigmine as a yellow liquid.[12]
Expected Yield: ~93.6%[12]
C. Protocol 3: Synthesis of Pyridostigmine Bromide
This protocol describes the two-step synthesis of the myasthenia gravis medication, Pyridostigmine Bromide.[8]
Materials and Equipment:
-
3-Hydroxypyridine (3-pyridinol)
-
Dimethylcarbamoyl chloride
-
Magnesium oxide or dimethylaniline (as catalyst)
-
Methyl bromide
-
Anhydrous organic solvent (e.g., acetone)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
Step 1: Synthesis of 3-Pyridyl Dimethylcarbamate
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxypyridine in a suitable anhydrous organic solvent.
-
Addition of Reagents: Add a basic catalyst such as magnesium oxide or dimethylaniline.[8] Slowly add dimethylcarbamoyl chloride to the mixture.[8]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Isolation: Isolate the resulting ester, 3-pyridyl dimethylcarbamate, by filtration and/or extraction and purify if necessary.[8]
Step 2: Quaternization to Pyridostigmine Bromide
-
Reaction Setup: Dissolve the purified 3-pyridyl dimethylcarbamate in a suitable anhydrous organic solvent.[8]
-
Quaternization: Add methyl bromide to the solution.[8] The reaction may require heating under reflux.
-
Isolation: The product, pyridostigmine bromide, will precipitate from the reaction mixture. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
D. Protocol 4: Characterization of Carbamate Derivatives
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified carbamate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13][14] Ensure the sample is fully dissolved and free of particulate matter.[13][14]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR, a standard pulse program is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically used.
-
Data Interpretation:
-
¹H NMR: Look for the characteristic N-H proton signal (if present), which is often a broad singlet. The chemical shifts of the protons on the alkyl or aryl groups attached to the carbamate nitrogen and oxygen will provide structural confirmation.
-
¹³C NMR: The carbonyl carbon of the carbamate typically appears in the range of 150-160 ppm.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film for Solids): Dissolve a small amount of the solid carbamate in a volatile solvent (e.g., methylene chloride).[4] Apply a drop of the solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Interpretation: The most characteristic absorption for a carbamate is the strong C=O stretching vibration, which typically appears in the range of 1740-1680 cm⁻¹. The N-H stretching vibration (for primary and secondary carbamates) appears as a sharp or broad band around 3400-3200 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Preparation (Direct Infusion): Prepare a dilute solution of the carbamate (1-10 µM) in a mass spectrometry-compatible solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.[6] Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
-
Data Interpretation: The molecular ion peak (M⁺ or [M+H]⁺) will confirm the molecular weight of the synthesized carbamate. Analyze the fragmentation pattern to further confirm the structure. A common fragmentation for N-methyl carbamates is the loss of the methyl isocyanate radical (M-57).[1]
IV. Conclusion: The Future of Carbamate-Based Therapeutics
The carbamate scaffold continues to be a highly valuable and adaptable platform in the pursuit of novel therapeutic agents. Its ability to modulate biological activity and improve pharmacokinetic profiles ensures its continued relevance in drug discovery. The synthetic and analytical protocols detailed in this guide provide a robust foundation for researchers to explore the vast potential of carbamate derivatives in developing the next generation of medicines. By understanding the fundamental principles behind their synthesis and mechanism of action, scientists can continue to harness the power of this versatile functional group to address unmet medical needs.
V. References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Pyridostigmine Bromide?
-
Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Identification of Carbamate and Urea Derivatives.
-
MedLink Neurology. (2021, March 12). Pyridostigmine.
-
Silberman, J., & Taylor, A. (2023, May 1). Carbamate Toxicity. In StatPearls. StatPearls Publishing.
-
Google Patents. (n.d.). CN103664702A - Production process of rivastigmine.
-
University of Illinois. (n.d.). Sample Introduction - Department of Chemistry Mass Spectrometry Core Laboratory.
-
YouTube. (2021, February 20). 13 Small Molecule Accurate Mass Analysis.
-
Dr.Oracle. (2025, April 1). What is the mechanism of action of Pyridostigmine (Mestinon)?
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
Turel, I., & Kljun, J. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–303.
-
Wikipedia. (n.d.). Carbamate.
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
-
AccessMedicine. (n.d.). ORGANOPHOSPHORUS AND CARBAMATE INSECTICIDES.
-
PubChem. (n.d.). Pyridostigmine.
-
Karaman, R. (2013). Carbonate and Carbamate Prodrugs. In Recent Advancement in Prodrugs.
-
Semantic Scholar. (n.d.). Synthesis of Some Unique Carbamate Derivatives bearing 2-Furoyl-1-piperazine as a Valuable Therapeutic Agents.
-
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
-
ResearchGate. (2020, December 8). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
-
ACS Publications. (2025, July 9). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid.
-
Western University. (n.d.). NMR Sample Preparation.
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
-
Patsnap. (n.d.). Synthetic method of rivastigmine and intermediates thereof.
-
PubMed Central. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
-
Google Patents. (n.d.). EP0190466A1 - Process for the production of N-Methylcarbamates.
-
PubMed. (2012, May). [Preparation and quality control of pyridostigmine bromide orally disintegrating tablet].
-
Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
-
JOCPR. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis.
-
ResearchGate. (2025, August 10). One-Pot, Three-Step Preparation of Alkyl and Aryl Alkylcarbamates from S Methyl N -Alkylthiocarbamates.
-
ResearchGate. (2025, August 6). Determination of pyridostigmine bromide and its metabolites in biological samples.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Rivastigmine Tartrate?
-
ChEMBL. (n.d.). Compound: PYRIDOSTIGMINE BROMIDE (CHEMBL812).
-
ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using...
-
PMC. (2022, December 15). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy.
-
Wikipedia. (n.d.). Rivastigmine.
References
- 1. Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN1004353B - Process for preparing N-methyl carbamates - Google Patents [patents.google.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Compound: PYRIDOSTIGMINE BROMIDE (CHEMBL812) - ChEMBL [ebi.ac.uk]
- 10. A Computationally Lightweight Algorithm for Deriving Reliable Metabolite Panel Measurements from 1D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103664702A - Production process of rivastigmine - Google Patents [patents.google.com]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
Welcome to the technical support center for the synthesis of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
The synthesis involves two key transformations:
-
Step 1: N-Boc Protection: The chemoselective protection of the amino group of 4-chloro-3-nitroaniline using di-tert-butyl dicarbonate (Boc₂O).
-
Step 2: Nitro Group Reduction: The selective reduction of the nitro group on the Boc-protected intermediate to yield the final product.
Each step presents unique challenges that can impact overall yield and purity. This guide addresses these issues in a direct question-and-answer format.
Overall Synthesis Workflow
Caption: Two-step synthesis of the target compound.
Part 1: Troubleshooting the N-Boc Protection Step
This initial step involves the protection of a weakly nucleophilic aniline. The presence of two electron-withdrawing groups (-Cl and -NO₂) on the aromatic ring decreases the nucleophilicity of the amine, often leading to sluggish or incomplete reactions.[1]
Q1: My Boc protection reaction is very slow or gives a low yield. How can I improve conversion?
Answer: This is a common issue stemming from the low nucleophilicity of 4-chloro-3-nitroaniline. Standard conditions used for aliphatic or electron-rich anilines may be insufficient. Here’s a breakdown of factors to optimize:
-
Catalysis is Key: The reaction often requires a catalyst to proceed efficiently. 4-Dimethylaminopyridine (DMAP) is an excellent choice. DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a more reactive intermediate, which is then readily attacked by the weakly nucleophilic aniline.
-
Choice of Base and Stoichiometry: A non-nucleophilic base is required to neutralize the acid generated during the reaction. Triethylamine (TEA) is a common choice. Ensure at least a slight excess (e.g., 1.2-1.5 equivalents) is used.
-
Solvent Selection: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are suitable. Ensure your starting material is fully dissolved.
-
Temperature: While many Boc protections run at room temperature, gentle heating (e.g., 40 °C) can significantly increase the reaction rate for deactivated anilines without promoting side reactions.[2]
Optimized Protocol Summary: A robust starting point involves dissolving 4-chloro-3-nitroaniline in DCM, adding TEA (1.5 eq.), a catalytic amount of DMAP (0.1 eq.), and then adding Boc₂O (1.2-2.0 eq.).[3][4] The reaction can be stirred at room temperature and monitored by TLC. If the reaction is slow, gentle heating to 40°C is recommended.
| Parameter | Standard Condition | Optimized for Deactivated Aniline | Rationale |
| Boc₂O (eq.) | 1.1 - 1.2 | 1.5 - 2.0 | Pushes the equilibrium towards the product for a sluggish reaction. |
| Base | TEA or NaHCO₃ | TEA (1.5 eq.) + DMAP (0.1 eq.) | DMAP acts as a nucleophilic catalyst to activate Boc₂O.[3][4] |
| Solvent | DCM, THF, MeCN | DCM, THF | Good solubility for reagents and intermediates. |
| Temperature | Room Temperature | Room Temperature to 40°C | Increased temperature enhances the rate of reaction for the deactivated substrate.[2] |
Q2: I'm observing a significant amount of a di-Boc protected byproduct. How can I suppress its formation?
Answer: The formation of (2-Chloro-5-nitro-phenyl)-di-carbamic acid tert-butyl ester[5] occurs when the initially formed carbamate is deprotonated and reacts with a second molecule of Boc₂O. While less common for anilines than aliphatic amines, it can happen under strongly basic conditions or with a large excess of Boc₂O.
Mitigation Strategies:
-
Control Boc₂O Stoichiometry: Avoid using a large excess of di-tert-butyl dicarbonate. Start with 1.2 equivalents and increase incrementally only if mono-protection is incomplete.
-
Avoid Strong Bases: Do not use very strong, non-nucleophilic bases like DBU or sodium hydride, which can readily deprotonate the carbamate nitrogen, facilitating the second addition. The combination of TEA and catalytic DMAP is generally sufficient and selective.
-
Monitor the Reaction: Follow the reaction's progress by TLC. Once the starting aniline is consumed, work up the reaction promptly to prevent the slower formation of the di-protected species.
Q3: What is the most effective method for purifying the intermediate, tert-butyl (2-chloro-5-nitrophenyl)carbamate?
Answer: Purification aims to remove unreacted starting material, excess Boc₂O, and any byproducts.
-
Aqueous Work-up: After the reaction is complete, perform a standard aqueous work-up. Dilute the reaction mixture with the organic solvent (e.g., DCM) and wash sequentially with a mild acid (e.g., 5% citric acid or dilute HCl) to remove the base (TEA, DMAP), followed by a wash with saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Removal of Excess Boc₂O: Excess Boc₂O can sometimes co-elute with the product during chromatography. It can be effectively removed by stirring the crude product with a scavenger resin like polymer-supported trisamine or by dissolving the crude material in a solvent like methanol and gently warming, which converts the excess Boc₂O to methyl tert-butyl carbonate.[1]
-
Final Purification:
-
Recrystallization: The product is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/hexanes) is often the most efficient method for obtaining highly pure material.
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.
-
Part 2: Troubleshooting the Nitro Group Reduction Step
This step is critical and prone to chemoselectivity issues. The goal is to reduce the nitro group to an amine while preserving both the acid-sensitive Boc group and the C-Cl bond, which is susceptible to hydrogenolysis.
Q4: The reduction of the nitro group is incomplete. How can I achieve full conversion?
Answer: Incomplete reduction can be due to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.
-
For Catalytic Hydrogenation (e.g., H₂/Pd/C):
-
Catalyst Loading & Quality: Ensure the catalyst is fresh and active. For a 1 mmol scale, 5-10 mol% of Pd/C is standard. If the reaction stalls, carefully add another portion of the catalyst under an inert atmosphere.
-
Hydrogen Pressure: While many reductions proceed at atmospheric pressure, increasing the pressure to 50 psi can often drive the reaction to completion.
-
Solvent: Methanol, ethanol, and ethyl acetate are excellent solvents. Ensure the substrate is fully dissolved.
-
-
For Chemical Reduction (e.g., Hydrazine/FeCl₃):
-
Stoichiometry: Ensure a sufficient excess of the reducing agent is used. For the hydrazine hydrate method, 5-10 equivalents are typically employed.[4]
-
Temperature: These reactions often require heating (e.g., 60-80°C) to proceed at a reasonable rate.[4] Monitor the internal temperature to ensure it remains in the optimal range.
-
Q5: I am observing significant hydrodechlorination (loss of the chloro group) during catalytic hydrogenation. How can I improve selectivity?
Answer: Hydrodechlorination is a well-known side reaction in the catalytic hydrogenation of aryl chlorides.[6] Palladium is particularly prone to catalyzing this reaction.
Strategies to Promote Chemoselectivity:
-
Switch Catalyst: Platinum-based catalysts (e.g., PtO₂) are often less likely to cause hydrodechlorination than palladium catalysts.
-
Use a Modified or Poisoned Catalyst: Sometimes, a "poisoned" catalyst (like Lindlar's catalyst) or the addition of a catalyst inhibitor (e.g., quinoline) can suppress hydrodechlorination while still allowing for nitro reduction.
-
Change the Reduction Method: The most reliable way to avoid hydrodechlorination is to switch to a non-catalytic chemical reduction method that does not affect aryl halides.
| Reduction Method | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ (1-4 atm), 10% Pd/C, EtOH/MeOH | Clean workup, high yield if selective. | High risk of hydrodechlorination. |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, MeOH | Milder than high-pressure H₂. | Still carries a risk of hydrodechlorination. |
| Iron/Acid | Fe powder, NH₄Cl (aq), EtOH, reflux | Inexpensive, effective. | Acidic conditions may cleave Boc group; iron sludge can complicate workup. |
| Tin(II) Chloride | SnCl₂·2H₂O, EtOH, reflux | Effective, homogenous. | Strongly acidic conditions will cleave the Boc group; tin waste. |
| Hydrazine/FeCl₃ | Hydrazine hydrate, FeCl₃, Act. Carbon, EtOH, 80°C | Excellent chemoselectivity , preserves C-Cl and Boc.[3][4] | Requires careful handling of hydrazine. |
Given the requirements, the hydrazine hydrate/FeCl₃ system is a highly recommended alternative to catalytic hydrogenation for this specific substrate.[3][4]
Q6: The Boc protecting group is being cleaved during the reduction step. How can I prevent this?
Answer: The Boc group is notoriously labile under acidic conditions.[2][7] If you are observing Boc cleavage, it is almost certainly due to the use of an acidic reagent or the generation of acidic byproducts.
-
Cause: Reduction methods like SnCl₂/HCl or Fe/HCl are strongly acidic and incompatible with Boc protection.
-
Solution: Employ reduction methods that operate under neutral or basic conditions.
-
Catalytic Hydrogenation: This is performed under neutral conditions and is fully compatible with the Boc group.[8] If you are using this method and see deprotection, check for acidic impurities in your solvent or substrate.
-
Hydrazine/FeCl₃: This method proceeds under neutral to slightly basic conditions and is an excellent choice for preserving the Boc group.[3][4]
-
Sodium Dithionite (Na₂S₂O₄): This reagent works under aqueous/biphasic conditions and is another mild option compatible with Boc protection.
-
Caption: Decision tree for troubleshooting the nitro reduction.
Q7: What is the proper procedure for filtering the palladium-on-carbon (Pd/C) catalyst after hydrogenation?
Answer: Palladium on carbon is pyrophoric, especially after use when it is finely divided and coated with hydrogen. Improper handling can cause it to ignite upon contact with air.
Safe Catalyst Filtration Protocol:
-
Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere (Nitrogen or Argon) before opening.
-
Quenching (Optional but Recommended): Some protocols recommend carefully adding a small amount of water to the reaction mixture to wet the catalyst and reduce its pyrophoricity.
-
Filtration Setup: Use a pad of Celite® or diatomaceous earth in a Büchner or fritted glass funnel. Pre-wet the Celite pad with the reaction solvent (e.g., ethanol). This prevents the fine catalyst particles from passing through the filter paper.
-
Transfer: Transfer the reaction slurry to the funnel via cannula or by carefully pouring.
-
Washing: Wash the Celite pad thoroughly with several portions of the reaction solvent to ensure all the product is recovered.
-
Catalyst Disposal: Do not allow the filtered catalyst cake to dry in the open air. Immediately place the wet Celite/catalyst pad into a container filled with water for safe storage before proper disposal according to your institution's safety guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. appchemical.com [appchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Crude tert-Butyl (5-Amino-2-Chlorophenyl)Carbamate
Welcome to the technical support center for the purification of crude tert-butyl (5-amino-2-chlorophenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for this specific purification. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your workflow and enhance purification outcomes.
I. Understanding the Molecule and the Matrix: Foundational Knowledge
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of tert-butyl (5-amino-2-chlorophenyl)carbamate and the likely impurities. The target molecule possesses both a Boc-protected amine and a free aromatic amine, giving it moderate polarity. The chlorine atom also influences its electronic properties.
Potential Impurities May Include:
-
Starting materials such as 4-chloro-2-nitroaniline or related precursors.
-
Byproducts from the Boc protection step, like di-tert-butyl dicarbonate (Boc₂O) and its breakdown products.
-
Over- or under-reduced species if a reduction step was involved.
-
Diaminated species or other isomers.
A key principle of successful chromatography is understanding the differential interaction of your target compound and its impurities with the stationary phase. For this molecule, normal-phase chromatography on silica gel is the standard approach.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the purification process.
Q1: What is a good starting solvent system for the column chromatography of tert-butyl (5-amino-2-chlorophenyl)carbamate?
A1: An excellent starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[1][2] A typical initial gradient could be 10-50% ethyl acetate in hexanes.[1] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the target compound to ensure good separation on the column.
Q2: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
A2: Streaking is often indicative of compound overload, interaction with the silica gel (if it's an amine), or poor solubility in the mobile phase. Since your compound has a free amine, it can interact with the acidic silanol groups on the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or a few drops of ammonia solution to your mobile phase.[3] This will neutralize the acidic sites on the silica and lead to sharper bands.
Q3: The separation between my desired product and an impurity is very poor. What are my options?
A3: Poor separation, or low resolution, can be addressed in several ways:
-
Optimize the Solvent System: Try a different solvent system. For instance, if you are using ethyl acetate/hexanes, consider switching to dichloromethane/methanol for a different selectivity.[1][2]
-
Use a Gradient Elution: A shallow gradient of the polar solvent can help to better resolve closely eluting compounds.
-
Column Dimensions: Use a longer, narrower column for more theoretical plates and better separation.
-
Stationary Phase: While silica gel is standard, for particularly stubborn separations, you might consider alumina or an amine-functionalized silica column, which can offer different selectivity for basic compounds.[4]
Q4: I don't see my compound coming off the column. Where could it be?
A4: There are several possibilities if your compound is not eluting as expected:
-
It's still on the column: The mobile phase may not be polar enough. You can try increasing the polarity of your solvent system.
-
It decomposed on the silica: Some compounds are sensitive to the acidic nature of silica gel.[5] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared.[5]
-
It eluted in the solvent front: If the initial mobile phase was too polar, your compound may have eluted very quickly with the solvent front.[5]
-
The fractions are too dilute: Your compound may be present in the fractions but at a concentration too low to be detected by TLC. Try concentrating some fractions and re-spotting.[5]
III. Troubleshooting Guide: From Problem to Solution
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
Scenario 1: The compound is eluting with a trailing (tailing) peak shape.
-
Causality: Tailing is often a result of strong interactions between the basic amine group of your compound and the acidic silanol groups on the silica gel. This leads to a non-linear adsorption isotherm.
-
Troubleshooting Protocol:
-
Introduce a Basic Modifier: As mentioned in the FAQs, add 0.5-1% triethylamine or a similar base to your eluent system.[3] This will compete for the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Consider a Different Stationary Phase: Amine-functionalized silica gel can be an excellent alternative as it provides a less acidic environment and can improve the peak shape of basic compounds.[4]
-
Reduce Sample Load: Overloading the column can also lead to tailing. Ensure you are not exceeding the recommended loading capacity for your column size.
-
Scenario 2: The compound is not moving from the baseline, even with high concentrations of ethyl acetate.
-
Causality: Your compound is too polar for the chosen solvent system. While ethyl acetate is a good starting point, for highly polar compounds, a stronger eluent is needed.
-
Troubleshooting Protocol:
-
Switch to a More Polar Solvent System: A common and effective system for more polar compounds is dichloromethane (DCM) and methanol (MeOH).[1][2] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Caution with Methanol: Be aware that using more than 10% methanol in dichloromethane can potentially dissolve some of the silica gel.[1]
-
Consider a "Greener" Alternative: A mixture of ethyl acetate and methanol can also be effective and is a more environmentally friendly option than using chlorinated solvents.[6]
-
Scenario 3: Multiple spots are observed on the TLC of the collected fractions, indicating co-elution.
-
Causality: This indicates that the chosen solvent system does not provide adequate selectivity to separate your target compound from one or more impurities.
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Perform a more thorough TLC analysis with different solvent systems. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities. A table of common solvent systems is provided below for reference.
-
Employ a Gradient Elution: A gradual increase in the polarity of the mobile phase during the column run can often resolve compounds that co-elute in an isocratic (constant solvent composition) system.
-
Dry Loading vs. Wet Loading: If your crude material has poor solubility in the mobile phase, consider dry loading. This involves pre-adsorbing your compound onto a small amount of silica gel, which is then loaded onto the top of the column. This can lead to sharper bands and better separation.
-
Data Presentation: Solvent System Selection
| Solvent System (Non-polar:Polar) | Polarity Index | Common Applications & Notes |
| Hexane/Ethyl Acetate | Low to Medium | A standard for compounds of moderate polarity.[2] |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds.[2] |
| Petroleum Ether/Diethyl Ether | Low | Good for non-polar compounds and heat-sensitive materials due to low boiling points.[2] |
| Toluene/Ethyl Acetate | Medium | Can offer different selectivity compared to aliphatic/ester mixtures. |
| Hexane/Acetone | Low to Medium | Acetone is a stronger polar solvent than ethyl acetate. |
IV. Experimental Protocols and Visualization
Detailed Protocol: Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude tert-butyl (5-amino-2-chlorophenyl)carbamate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 20%, 30%, 40% ethyl acetate in hexanes) to find a system that gives your product an Rf of ~0.2-0.3.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with your chosen non-polar solvent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution by spotting every few fractions on a TLC plate.
-
Visualize the spots under UV light and/or with a suitable stain (e.g., potassium permanganate).
-
-
Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Visualization of the Troubleshooting Workflow
Below is a diagram illustrating the decision-making process when troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
V. Safety and Handling
As a professional in the field, it is imperative to handle all chemicals with the utmost care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Conduct all work in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine silica dust.[8]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with your institution's safety guidelines.[8]
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for tert-butyl (5-amino-2-chlorophenyl)carbamate and all solvents used for detailed safety information.[7]
VI. References
-
Angene Chemical. (2021-05-01). Safety Data Sheet: tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate.
-
AK Scientific, Inc. Safety Data Sheet: Tert-butyl (2-amino-2-(3-chlorophenyl)ethyl)carbamate.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
-
Sigma-Aldrich. (2022-11-15). SAFETY DATA SHEET: Butyl carbamate.
-
Fisher Scientific. (2009-09-26). SAFETY DATA SHEET: tert-Butyl N-(2-aminoethyl)carbamate.
-
Fisher Scientific. SAFETY DATA SHEET: tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate.
-
ChemBK. (2024-04-09). tert-butyl carbamate.
-
Sciencemadness.org. (2017-10-06). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013-01-31).
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press.
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
PubChem. tert-butyl N-amino-N-(2-chlorophenyl)carbamate.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. angenechemical.com [angenechemical.com]
- 8. aksci.com [aksci.com]
Side-product formation in the synthesis of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
Technical Support Center: Synthesis of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and detailed protocols to address common side-product formation and other challenges encountered during this synthesis. Our goal is to equip you with the expertise to optimize your reaction, maximize yield, and achieve high product purity.
The synthesis of this valuable carbamate intermediate, starting from 4-chloro-1,3-phenylenediamine, presents a key regioselectivity challenge: how to selectively protect one of two non-equivalent amino groups. This guide is structured in a question-and-answer format to directly address the most pressing issues you may face.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction mixture shows a significant amount of a less polar, higher molecular weight impurity. LC-MS confirms it's the di-protected side-product. How can I achieve selective mono-protection?
Root Cause Analysis: The formation of tert-butyl (2-chloro-5-((tert-butoxycarbonyl)amino)phenyl)carbamate (the di-Boc product) is a classic selectivity problem. It arises when both amino groups of the starting material, 4-chloro-1,3-phenylenediamine, react with the protecting agent, di-tert-butyl dicarbonate (Boc₂O). The two amino groups have different reactivities due to the electronic effects of the chloro-substituent. The amino group at position 1 (para to the chloro group) is generally more nucleophilic than the amino group at position 3 (ortho to the chloro group). However, under standard basic conditions, this difference may not be sufficient to prevent di-protection, especially if an excess of Boc₂O is used or the reaction is run for an extended period.
Expert Recommendation: To achieve high selectivity for the desired mono-Boc product, you must exploit the basicity difference between the two amino groups. The most reliable method is to perform a mono-protonation of the more basic amine. By adding one equivalent of a strong acid, you form the hydrochloride salt at the more reactive amine, effectively "protecting" it from the Boc₂O. The less basic amine then reacts selectively.[1][2]
Caption: Reaction pathways for Boc protection of 4-chloro-1,3-phenylenediamine.
Detailed Protocol for Selective Mono-Boc Protection: This protocol utilizes the in situ generation of HCl from trimethylsilyl chloride (Me₃SiCl) to avoid handling corrosive HCl gas.[2]
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-chloro-1,3-phenylenediamine (1.0 eq.).
-
Dissolution: Dissolve the diamine in anhydrous methanol (approx. 10-15 mL per gram of diamine).
-
Monoprotonation: Cool the solution to 0 °C using an ice bath. Slowly add trimethylsilyl chloride (1.0 eq.) dropwise via syringe. A precipitate of the mono-hydrochloride salt may form. Stir the mixture at 0 °C for 30 minutes.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) dissolved in a minimal amount of anhydrous methanol to the dropping funnel and add it to the reaction mixture dropwise over 20-30 minutes, maintaining the temperature at 0 °C.
-
Basification & Reaction: After the Boc₂O addition is complete, add triethylamine (TEA, 2.2 eq.) dropwise. The mixture should become a clear solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The starting material should be consumed, and a new, more nonpolar spot (your product) should appear. The di-Boc product, if any, will be even less polar.
Question 2: My reaction is complete, but after workup, I still have a significant amount of unreacted 4-chloro-1,3-phenylenediamine. What could be the cause?
Root Cause Analysis: The presence of unreacted starting material typically points to one of three issues:
-
Insufficient Reagents: Inaccurate measurement of the Boc₂O or base can lead to incomplete conversion. Boc₂O can degrade over time, especially if exposed to moisture.
-
Suboptimal Reaction Conditions: The reaction may not have been stirred long enough or at a suitable temperature for completion. While the reaction often proceeds well at room temperature, some systems may require gentle heating.[3]
-
Reagent Deactivation: If using the selective protonation protocol, adding the final base (e.g., TEA) before the Boc₂O can lead to a complex mixture, as the free diamine may react non-selectively.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reaction.
Expert Recommendation: Always use fresh, high-quality Boc₂O. Before your next attempt, confirm its activity on a simpler amine if you suspect degradation. During the reaction, monitor progress every 1-2 hours via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). If the reaction stalls, a slight increase in temperature to 40 °C can often drive it to completion.[3]
Question 3: I had a good yield according to my crude analysis, but I lost a significant portion of my product during aqueous workup and purification. Why?
Root Cause Analysis: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[4][5] The mechanism of acidic deprotection involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid, which then decarboxylates to the free amine.[5] If your aqueous workup involves a strong acid wash (e.g., 1M HCl) to remove the basic starting material or other impurities, you are likely cleaving your product. This can also occur during silica gel chromatography if the silica is acidic or if acidic modifiers are used in the eluent.
Expert Recommendation: Avoid strong acids during workup. A carefully controlled workup is crucial for preserving the Boc group.
Table 1: Comparison of Workup Procedures
| Step | Standard (High-Risk) Procedure | Recommended (Low-Risk) Procedure | Rationale for Change |
| Quench | Quench with 1M HCl | Quench with Saturated aq. NH₄Cl | NH₄Cl is a much weaker acid, buffering the solution near neutral. |
| Wash 1 | Wash with 1M HCl | Wash with Saturated aq. NaHCO₃ | Removes acidic by-products without risking Boc cleavage.[4] |
| Wash 2 | Wash with Water | Wash with Water | Removes water-soluble salts. |
| Wash 3 | Wash with Brine | Wash with Brine | Aids in drying the organic layer. |
| Drying | Dry over MgSO₄ or Na₂SO₄ | Dry over Na₂SO₄ | Standard procedure. |
| Purification | Standard Silica Gel Chromatography | Neutralized Silica Gel Chromatography | Pre-treating silica with a base (e.g., triethylamine in the eluent) prevents on-column deprotection. |
Protocol for Low-Risk Workup and Purification:
-
Reaction Quench: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add ethyl acetate and water to the residue. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Chromatography (if needed): Prepare a slurry of silica gel in your chosen eluent (e.g., Hexane:Ethyl Acetate). Add 0.5-1% triethylamine to the eluent mixture to neutralize the silica. Run the column as usual. This prevents streaking and decomposition of the acid-sensitive product on the column.
References
Technical Support Center: Optimizing Reaction Conditions for Boc Protection of Substituted Anilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of Boc protection for substituted anilines. Here, we move beyond standard protocols to address the specific challenges you may encounter, providing in-depth, field-proven insights to optimize your reactions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc protection of an electron-deficient aniline failing or proceeding with very low yield?
A: This is a common and significant challenge. The nucleophilicity of the aniline nitrogen is paramount for the reaction to proceed. Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo-groups (-F, -Cl) significantly decrease the electron density on the nitrogen atom, rendering it a poor nucleophile.[1] Consequently, the reaction with di-tert-butyl dicarbonate (Boc₂O) is often sluggish or fails entirely under standard conditions.
To overcome this, several strategies can be employed:
-
Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy for the less nucleophilic aniline to attack the Boc anhydride.[2]
-
Employ a Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that activates Boc₂O, making it more susceptible to attack by even weak nucleophiles.[3][4]
-
Use a Stronger Base: While not always required for aliphatic amines, a base can be crucial for anilines to deprotonate the intermediate and drive the equilibrium towards the product.[1] For particularly deactivated anilines, stronger bases may be necessary.[2]
Q2: Do I always need a base for Boc protection of anilines?
A: Not necessarily, but it is often beneficial. The reaction can proceed without a base, as the tert-butyl carbonate intermediate can act as a base to deprotonate the protonated amine.[5] However, for weakly nucleophilic aromatic amines, the reaction may be slow.[2] The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can neutralize the acidic byproducts and accelerate the reaction.[3] It's important to note that the tert-butoxide generated during the reaction is a stronger base than TEA or DIPEA.[3]
Q3: What is the role of DMAP and are there any risks associated with its use?
A: 4-(Dimethylamino)pyridine (DMAP) acts as a potent nucleophilic catalyst. It reacts with Boc anhydride (Boc₂O) almost instantaneously to form a highly reactive Boc-pyridinium species.[3][4] This intermediate is much more electrophilic than Boc₂O itself, making it more readily attacked by the aniline.
However, the high reactivity imparted by DMAP can also lead to side reactions.[3][4] For substrates with multiple nucleophilic sites, the selectivity can be compromised. In some cases, unexpected cyclization reactions have been observed when using DMAP with certain substituted anilines.[6] Therefore, DMAP should be used in catalytic amounts (typically 0.02 to 0.2 equivalents).
Q4: Can I use an alcoholic solvent like methanol for my reaction?
A: Yes, and it can be highly advantageous. Research has shown that alcoholic solvents, such as methanol, can significantly enhance the rate of Boc protection for aromatic amines, even without the addition of a base.[2] Quantum mechanics (QM) calculations suggest that methanol can participate in hydrogen bonding, stabilizing the transition state and lowering the activation energy of the reaction.[2] This effect is particularly pronounced for primary aromatic amines.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Low Nucleophilicity: Aniline has strong electron-withdrawing groups.[1] 2. Steric Hindrance: Bulky ortho-substituents are impeding the approach to the nitrogen.[7][8] 3. Poor Solubility: Starting material is not fully dissolved in the reaction solvent.[1] | 1. Add a catalytic amount of DMAP (0.1-0.2 eq).[9] Increase the reaction temperature. Consider using a more polar aprotic solvent like DMF or dioxane. 2. Increase reaction time and temperature. Use a less sterically demanding Boc-donating reagent if available. 3. Switch to a solvent in which the aniline is more soluble (e.g., THF, Dioxane, DMF). For zwitterionic compounds, aqueous basic conditions might be necessary.[10] |
| Formation of Side Products | 1. Di-Boc Formation: The protected product reacts again with Boc₂O. 2. Reaction with Other Nucleophiles: Other functional groups in the molecule are reacting. 3. DMAP-Induced Side Reactions: The high reactivity from DMAP is causing undesired pathways.[6] | 1. Use a stoichiometric amount of Boc₂O (1.0-1.1 eq). Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material. 2. If possible, protect other sensitive functional groups first. Alternatively, run the reaction at a lower temperature to improve selectivity. 3. Reduce the amount of DMAP or omit it if the reaction proceeds at a reasonable rate without it. |
| Difficult Purification | 1. Excess Boc₂O: Unreacted Boc anhydride remains in the crude product. 2. Byproducts from Boc₂O: Tert-butanol and other byproducts are present. | 1. Quench the reaction with a nucleophilic amine scavenger resin or by adding methanol to consume the excess Boc₂O. 2. Perform an aqueous workup, washing with dilute acid (to remove any basic impurities like DMAP) and brine. Recrystallization or column chromatography may be necessary. |
Visualizing the Process
Reaction Mechanism with DMAP Catalysis
The following diagram illustrates the catalytic cycle of DMAP in the Boc protection of an aniline.
Caption: Catalytic cycle of DMAP in Boc protection.
Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting common issues.
Caption: Decision tree for troubleshooting Boc protection.
Key Experimental Protocols
Protocol 1: Standard Boc Protection of a Moderately Activated Aniline
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add the substituted aniline (1.0 eq).
-
Solvent: Dissolve the aniline in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Reagents: Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, dilute the reaction mixture with the organic solvent. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization as needed.
Protocol 2: Optimized Boc Protection for an Electron-Deficient Aniline
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the electron-deficient aniline (1.0 eq).
-
Solvent & Reagents: Dissolve the aniline in THF or Dioxane (0.2 M). Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq).[9]
-
Reaction: Heat the reaction mixture to 50-60 °C.[9] Monitor the reaction closely for the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product should be purified by silica gel column chromatography to remove residual reagents and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 8. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Protection (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
Stability issues and proper storage of tert-butyl (5-amino-2-chlorophenyl)carbamate
Technical Support Center: tert-Butyl (5-amino-2-chlorophenyl)carbamate
Introduction
Welcome to the technical support guide for tert-butyl (5-amino-2-chlorophenyl)carbamate (CAS No. 1021293-70-1). This molecule is a key building block in modern synthetic chemistry, particularly in the development of pharmaceutical agents. Its utility stems from the bifunctional nature of the molecule: a Boc-protected aniline for directing chemistry and a free aniline for subsequent coupling reactions. However, the stability of the tert-butyloxycarbonyl (Boc) protecting group and the reactivity of the aromatic amine moiety can present challenges. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the successful application of this reagent in your research.
Part 1: Frequently Asked Questions (FAQs) - Storage & Handling
This section addresses the most common inquiries regarding the long-term stability and proper handling of tert-butyl (5-amino-2-chlorophenyl)carbamate.
Q1: What are the optimal storage conditions for this reagent to ensure long-term stability?
Proper storage is the single most critical factor in preserving the integrity of this compound. The primary degradation pathway involves the acid-catalyzed cleavage of the Boc protecting group.
A1: For optimal long-term stability, the compound should be stored under the following conditions, summarized in the table below.
| Parameter | Recommendation | Rationale & Scientific Basis |
| Temperature | Refrigerate (2-8 °C) | Lower temperatures significantly slow the rate of potential hydrolytic or oxidative degradation.[1] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | The free aromatic amine is susceptible to slow air oxidation over time, which can lead to the formation of colored impurities. An inert atmosphere mitigates this. |
| Container | Tightly sealed, opaque container | Prevents exposure to atmospheric moisture, which can facilitate hydrolysis, and light, which can promote photo-oxidation.[1][2] |
| Location | A dry, well-ventilated space | This is a standard good laboratory practice to prevent moisture ingress and ensure safety.[2] |
Q2: What are the immediate visual signs that my batch of tert-butyl (5-amino-2-chlorophenyl)carbamate may have degraded?
A2: While analytical confirmation is always necessary, visual inspection can provide a rapid first assessment. Be alert for:
-
Color Change: A pure sample is typically a white to off-white solid. The appearance of a distinct yellow or brown hue often indicates oxidation of the aniline moiety.
-
Clumping or Change in Consistency: This suggests the absorption of moisture from the atmosphere, which increases the risk of hydrolysis of the carbamate group.
Q3: How sensitive is the Boc group on this molecule to acidic and basic conditions?
A3: This is a crucial question for experimental design. The stability of the Boc group is highly pH-dependent.
-
Acidic Conditions: The Boc group is notoriously labile (unstable) under acidic conditions.[3] Even trace amounts of acid, including acidic impurities in solvents (e.g., older bottles of DCM) or on glassware, can catalyze its removal. This is the most common non-obvious cause of reagent degradation and reaction failure.
-
Basic Conditions: The Boc group is generally stable to most basic conditions, including organic bases (e.g., triethylamine, DIPEA) and mild inorganic bases.[3] This orthogonality makes it a valuable protecting group in syntheses that require base-labile groups like Fmoc to be removed in its presence.[3]
Q4: What specific chemical classes should I avoid mixing or storing with this reagent?
A4: Based on its structure, there are two primary classes of incompatible materials:
-
Strong Acids: As detailed above, acids will rapidly cleave the Boc group, rendering the reagent useless for its intended purpose.[1]
-
Strong Oxidizing Agents: The electron-rich aromatic ring and the free amino group are susceptible to oxidation.[1][4] Contact with strong oxidizers can lead to complex and often inseparable impurities.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a logical, step-by-step approach to diagnosing and solving common problems encountered during reactions involving tert-butyl (5-amino-2-chlorophenyl)carbamate.
Scenario 1: My reaction is giving low yields or failing completely. I suspect the quality of my starting material.
This is the most frequent issue reported. The cause is almost always pre-reaction degradation of the reagent.
Step 1: Initial Diagnosis - What is the likely degradation pathway?
The most probable cause is the acid-catalyzed cleavage of the Boc group, leading to the formation of 2-chloro-1,4-benzenediamine. This degradation is often initiated by improper storage or handling.
Caption: Acid-catalyzed degradation of the Boc-protected amine.
Step 2: Verification - How can I confirm reagent degradation?
Before committing more time and resources, perform a simple quality control (QC) check on your stock bottle.
-
Method 1: Thin-Layer Chromatography (TLC) - Quick & Easy A properly stored reagent should show a single, clean spot on a TLC plate. The presence of a second, more polar spot (lower Rf value) is a strong indicator of deprotection (formation of the more polar diamine).
-
Method 2: ¹H NMR Spectroscopy - Definitive Take a quick ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆ or CDCl₃). The most telling sign of degradation is the disappearance or significant reduction in the integral of the large singlet corresponding to the tert-butyl group, which typically appears around 1.5 ppm. Concurrently, new aromatic signals corresponding to the unprotected diamine will appear.
Step 3: Solution & Prevention
-
Immediate Solution: If QC analysis confirms degradation, it is highly recommended to discard the bottle and source a fresh lot. While repurification by column chromatography is possible, it is often not time- or cost-effective for a starting material.
-
Long-Term Prevention: Strictly adhere to the storage and handling protocols outlined in the FAQ section. For critical, large-scale syntheses, always perform a QC check on newly received material before use.
Scenario 2: My reaction worked, but my product is contaminated with a hard-to-remove, colored impurity.
This issue points towards an oxidative process.
Step 1: Diagnosis - What is the likely cause?
Aromatic amines are prone to air oxidation, a process that is often catalyzed by light or trace metals. This produces highly conjugated, colored byproducts that can be difficult to separate from the desired product.
References
Technical Support Center: Troubleshooting Selective Protection of Aromatic Diamines
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the selective mono-protection of aromatic diamines. Achieving high selectivity is a frequent hurdle in multi-step synthesis where precise control of reactivity is paramount. This resource provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions & Troubleshooting Guide
Problem 1: Poor Selectivity — My reaction produces a mixture of starting material, the desired mono-protected product, and the di-protected byproduct.
Question: How can I significantly improve the yield of the mono-protected aromatic diamine and suppress the formation of the di-protected species?
Answer: This is the most common challenge and arises from the small reactivity difference between the two amino groups, especially after the first protection. The mono-protected product, still being a nucleophile, can compete with the starting diamine for the protecting group reagent. Achieving selectivity is a classic case of leveraging kinetic versus thermodynamic control.[1][2][3]
Core Principle: Kinetic vs. Thermodynamic Control
-
Kinetic Control: Favors the product that is formed fastest. This is typically achieved at low temperatures, with slow addition of reagents, and under conditions where the reaction is irreversible.[2][3] The initial protection of the highly reactive starting diamine is much faster than the second protection of the less nucleophilic mono-protected product.
-
Thermodynamic Control: Favors the most stable product. At higher temperatures and longer reaction times, the reaction can equilibrate, often leading to the more stable (and often more substituted) di-protected product.[2][3]
Troubleshooting Strategies:
-
Control Stoichiometry and Addition Rate:
-
Insight: The goal is to maintain a low concentration of the protecting group reagent relative to the diamine at all times. This ensures the reagent is more likely to encounter a molecule of the highly reactive starting diamine rather than the less reactive mono-protected product.
-
Action: Use a slight sub-stoichiometric amount of the protecting group reagent (e.g., 0.9-0.95 equivalents). Dissolve the diamine in the reaction solvent and add the protecting group reagent (e.g., Di-tert-butyl dicarbonate, Boc₂O) dropwise as a dilute solution over a prolonged period (e.g., 1-2 hours) using a syringe pump.[4]
-
-
Lower the Reaction Temperature:
-
Insight: Lowering the temperature decreases the overall reaction rate and magnifies the difference in activation energies between the first and second protection steps, thereby enhancing kinetic selectivity.[2]
-
Action: Run the reaction at 0 °C or even -20 °C. Sub-ambient temperatures are crucial for favoring the kinetic mono-protected product.
-
-
Leverage Solvent Effects:
-
Insight: The choice of solvent can influence the relative nucleophilicity of the amino groups and the stability of intermediates. Halogenated solvents often provide good results. In some cases, catalyst-free conditions in aqueous media can provide excellent mono-selectivity.[5]
-
Action: Systematically screen solvents. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent starting points.[6] A summary of common solvent choices is provided below.
-
Table 1: Common Solvents for Mono-Boc Protection and Their Rationale
| Solvent | Typical Temperature | Rationale & Considerations |
| Dichloromethane (DCM) | 0 °C to RT | Good solubility for many substrates and reagents. Relatively non-polar. |
| Tetrahydrofuran (THF) | 0 °C to RT | Good general-purpose solvent. Can be used in mixtures with water.[6] |
| Acetonitrile (ACN) | 0 °C to RT | Polar aprotic solvent, can be effective for certain substrates. |
| Methanol (MeOH) | 0 °C | Can facilitate proton transfer and is used in methods generating HCl in situ.[7] |
| 1,4-Dioxane / Water | RT | Often used for pH-controlled protections where selectivity is driven by protonation state.[8] |
| Water / Acetone | RT | An eco-friendly option that has shown high mono-selectivity under catalyst-free conditions.[5] |
-
In Situ Mono-Protonation:
-
Insight: This is a highly effective strategy for symmetrical diamines. By adding one equivalent of a strong acid, you can form the mono-hydrochloride salt. The protonated ammonium group is no longer nucleophilic, effectively protecting one amine and allowing the other to react selectively.[4][7][9]
-
Action: Dissolve the diamine in a solvent like methanol. Add exactly one equivalent of HCl (either as a solution in dioxane or generated in situ from trimethylsilyl chloride (TMSCl) or thionyl chloride (SOCl₂)) at 0°C.[7] Stir for a short period, then proceed with the slow addition of the protecting group reagent.
-
Problem 2: No Reaction or Very Slow Conversion.
Question: My aromatic diamine is poorly reactive towards the protecting group reagent (e.g., Boc₂O). How can I drive the reaction to completion?
Answer: This issue typically arises when the aromatic ring is substituted with strong electron-withdrawing groups (EWGs), which significantly decrease the nucleophilicity of the amino groups.
Troubleshooting Strategies:
-
Increase Nucleophilicity with a Base:
-
Insight: While aromatic amines are less basic than aliphatic amines, a suitable base can still increase the effective concentration of the free amine, enhancing its nucleophilicity.
-
Action: Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For particularly unreactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be highly effective.[6] Be cautious, as adding a base can sometimes decrease selectivity by accelerating the second protection as well.
-
-
Use a More Reactive Protecting Group Reagent:
-
Insight: For N-acylation, acyl chlorides are more reactive than anhydrides. For carbamate formation, chloroformates are more reactive than dicarbonates.
-
Action: If Boc₂O is failing, consider using benzyl chloroformate (Cbz-Cl) or acetyl chloride.[10] Note that these reagents often require a base to scavenge the acidic byproduct (HCl).
-
-
Increase the Reaction Temperature:
-
Insight: Increasing temperature provides the necessary activation energy for the reaction to proceed.
-
Action: If the reaction is clean but slow at room temperature, gently heating to 40-50 °C may be necessary. Be aware this can compromise mono-selectivity, so this approach should be combined with careful monitoring (e.g., by TLC or LC-MS) and is often a last resort if other methods fail.
-
Problem 3: The Protecting Group is Unstable During Workup or Purification.
Question: I successfully formed the mono-protected product, but it seems to be partially or fully deprotected during aqueous workup or silica gel chromatography. What should I do?
Answer: This indicates that the chosen protecting group is too labile for the conditions being used. The tert-butyloxycarbonyl (Boc) group, for instance, is notoriously sensitive to acid.[11]
Troubleshooting Strategies:
-
Modify the Workup Procedure:
-
Insight: Acidic or strongly basic aqueous washes can cleave sensitive protecting groups. Silica gel itself is slightly acidic and can cause deprotection of very sensitive compounds.
-
Action:
-
Use a mild basic wash, such as saturated sodium bicarbonate (NaHCO₃) solution, instead of stronger bases.
-
Minimize contact time with aqueous layers.
-
If silica gel is the problem, neutralize it by running a slurry with a small amount of triethylamine (e.g., 1% in the eluent) before loading your column. Alternatively, use a different stationary phase like alumina (basic or neutral).
-
-
-
Choose a More Robust Protecting Group:
-
Insight: Different protecting groups offer varying stability profiles. If your downstream chemistry or purification requires conditions that are incompatible with your current group, you must select a more suitable one from the outset.
-
Action: Consider switching to a more stable protecting group. The Carboxybenzyl (Cbz) group is stable to mild acid but is readily removed by catalytic hydrogenolysis. Acyl groups (like Acetyl) are generally very robust but require harsh conditions (strong acid or base) for removal.[12]
-
Key Experimental Protocol: Selective Mono-Boc Protection of p-Phenylenediamine
This protocol utilizes the principles of kinetic control to achieve high selectivity.
Reagents and Materials:
-
p-Phenylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware, syringe pump, magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-phenylenediamine (1.0 eq) in anhydrous THF to make a 0.1 M solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate flask, prepare a 0.5 M solution of Boc₂O (0.95 eq) in anhydrous THF.
-
Using a syringe pump, add the Boc₂O solution to the stirred solution of the diamine dropwise over a period of 2 hours, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material and formation of the mono-protected product.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Troubleshooting Decision Tree This diagram outlines a logical workflow for diagnosing and solving poor selectivity in mono-protection reactions.
Caption: A decision tree for troubleshooting poor selectivity.
Protecting Group Selection Workflow This chart helps in selecting an appropriate protecting group based on downstream reaction conditions.
Caption: Workflow for selecting a suitable protecting group.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. sciforum.net [sciforum.net]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 9. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification Landscape of Carbamate Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in carbamate synthesis. This guide provides in-depth troubleshooting and frequently asked questions to address the common challenge of removing unreacted starting materials from your reaction mixtures. Our goal is to equip you with the knowledge to not only solve immediate purification issues but also to proactively design more efficient and robust synthetic and purification protocols.
I. Frequently Asked Questions (FAQs): The Foundation of a Clean Carbamate Synthesis
This section addresses fundamental questions regarding the purification of carbamates, providing the rationale behind common laboratory practices.
Q1: What are the most common methods for purifying carbamates?
A1: The choice of purification method is dictated by the physicochemical properties of your target carbamate and the unreacted starting materials. The most prevalent techniques include:
-
Recrystallization: This is a highly effective method for obtaining high-purity solid carbamates. The principle lies in dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to cool. The desired carbamate crystallizes out, leaving impurities dissolved in the solvent.[1][2]
-
Column Chromatography: Techniques such as flash chromatography and High-Performance Liquid Chromatography (HPLC) are staples in carbamate purification.[1] These methods separate compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column. They are particularly useful for separating complex mixtures or compounds with similar polarities.
-
Acid-Base Extraction: This liquid-liquid extraction technique is invaluable for separating acidic or basic carbamates from neutral impurities. By adjusting the pH of the aqueous phase, the solubility of the target compound can be manipulated, allowing it to be selectively extracted into either the aqueous or organic layer.[1]
-
Solid-Phase Extraction (SPE): SPE is frequently employed for sample cleanup, especially for removing interfering components from the reaction matrix before chromatographic analysis.[1]
-
Scavenger Resins: These are polymer-supported reagents designed to react with and bind excess reagents or by-products, which can then be easily removed by filtration.[3] This method simplifies the workup process and is amenable to automation.[3]
Q2: My carbamate seems to be degrading during purification. What are the likely causes and how can I prevent this?
A2: Carbamate stability can be a significant concern during purification. The primary degradation pathway is hydrolysis, which is influenced by several factors:
-
pH: Carbamates are susceptible to hydrolysis, particularly under basic conditions.[1] It is generally advisable to maintain an acidic or neutral pH during extractions and throughout the purification process to minimize degradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of carbamate degradation.[1] Whenever feasible, performing purification steps at reduced temperatures, such as 4°C, can significantly improve the recovery of the desired product.[1]
-
Enzymatic Degradation: In biological samples, esterases can catalyze the hydrolysis of carbamates.[1] If working with biological matrices, consider the use of enzyme inhibitors or rapid purification protocols to mitigate this issue.
Instability is also inherent to the carbamic acid precursors, which can readily decompose back to the parent amine and carbon dioxide at room temperature.[1]
II. Troubleshooting Guide: A Problem-Solving Approach
This section is designed to provide direct answers and actionable solutions to specific challenges encountered during the removal of unreacted starting materials.
Issue 1: Incomplete Removal of Unreacted Isocyanate
Q: I'm observing a persistent peak corresponding to my starting isocyanate in the crude NMR/LC-MS of my carbamate product. What are the most effective strategies to remove it?
A: Unreacted isocyanates are a common impurity due to their high reactivity and the frequent use of a slight excess in reactions to drive them to completion. Here are several effective removal strategies:
-
Scavenger Resins: This is often the most efficient and cleanest method.
-
Amine-Functionalized Resins: Resins like SiliaBond Amine (Si-NH2) are effective scavengers for electrophiles such as isocyanates.[4] The unreacted isocyanate covalently binds to the resin, which is then simply filtered off.
-
Mechanism of Action: The primary amine groups on the silica support act as nucleophiles, reacting with the electrophilic isocyanate to form a urea linkage, thus sequestering it from the solution.
-
-
Chemical Quenching followed by Extraction:
-
Addition of a Primary or Secondary Amine: A small amount of a volatile amine (e.g., butylamine or piperidine) can be added to the reaction mixture upon completion. This amine will react with the excess isocyanate to form a urea by-product. This urea derivative may be more easily separated by chromatography or extraction than the original isocyanate.
-
Addition of an Alcohol: Adding a simple alcohol like methanol or ethanol will convert the excess isocyanate into a more polar carbamate, which can often be removed by aqueous extraction.
-
-
Distillation: If the desired carbamate is significantly less volatile than the unreacted isocyanate, distillation can be an effective purification method.[5] A thin-film evaporation technique can be particularly useful for removing residual monomeric isocyanates from polymeric products.[6]
Experimental Protocol: Removal of Excess Isocyanate using an Amine Scavenger Resin
-
Reaction Completion: Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to confirm the consumption of the starting alcohol or amine.
-
Resin Addition: Add 2-3 equivalents of an amine-functionalized scavenger resin (relative to the initial excess of isocyanate) to the reaction mixture.
-
Stirring: Stir the suspension at room temperature for 1-16 hours.[7] The reaction time will depend on the reactivity of the isocyanate and the solvent used.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified carbamate.
Issue 2: Difficulty in Removing Unreacted Alcohol
Q: My final carbamate product is contaminated with the starting alcohol. Standard aqueous workups are not effectively removing it. What should I do?
A: The removal of unreacted alcohol can be challenging, especially if it has moderate polarity and some solubility in the organic phase. Here are some targeted approaches:
-
Aqueous Extraction with Brine: Repeated washing of the organic layer with a saturated sodium chloride solution (brine) can help to draw out water-soluble alcohols. The high salt concentration reduces the solubility of organic compounds in the aqueous phase.
-
Distillation: If there is a significant difference in boiling points between the alcohol and the carbamate product, distillation is a viable option.[8] For high-boiling alcohols, vacuum distillation is necessary to prevent thermal degradation of the carbamate.[8]
-
Gas Stripping: For larger scale operations, a gas stripping method can be employed.[9] An inert gas, such as nitrogen, is passed through the heated reaction mixture, entraining the more volatile alcohol and carrying it out of the system.[9]
-
Chromatography: If other methods fail, column chromatography is a reliable, albeit more resource-intensive, method for separating the carbamate from the unreacted alcohol.
Data Presentation: Comparison of Alcohol Removal Techniques
| Technique | Principle | Advantages | Disadvantages |
| Aqueous Extraction | Partitioning between immiscible liquids | Simple, fast, and inexpensive | Ineffective for non-polar alcohols; can lead to emulsions |
| Distillation | Difference in boiling points | Effective for large differences in volatility | Requires thermally stable compounds; can be time-consuming |
| Gas Stripping | Gas entrainment of volatile components | Suitable for large scale; avoids high vacuum | Requires specialized equipment; may not be suitable for all scales |
| Chromatography | Differential adsorption | High resolution and versatility | Resource-intensive (solvents, stationary phase); can be slow |
Issue 3: Low or Inconsistent Recovery After Purification
Q: I'm losing a significant amount of my desired carbamate product during the purification process. What are the potential causes and how can I improve my recovery?
A: Low recovery is a multifaceted problem that can stem from several issues during the purification workflow.
-
Product Solubility: The carbamate product may have some solubility in the aqueous phase during extraction. To mitigate this, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.[10]
-
Emulsion Formation: Emulsions can form during liquid-liquid extraction, trapping the product at the interface. To break emulsions, try adding brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of celite.
-
Premature Precipitation or High Solubility during Recrystallization: The choice of solvent is critical for successful recrystallization.[1] If the product precipitates too quickly, it may trap impurities. If it is too soluble, recovery will be low. A thorough solvent screen is recommended to find a system where the carbamate has high solubility at elevated temperatures and low solubility at room temperature or below.[1]
-
Adsorption to Stationary Phase in Chromatography: Highly polar carbamates may irreversibly bind to silica gel. In such cases, consider using a less active stationary phase like alumina or a different chromatographic technique such as reverse-phase chromatography.
Visualization: Troubleshooting Workflow for Low Carbamate Recovery
Caption: A decision-making workflow for troubleshooting low recovery of carbamates during purification.
IV. References
-
Technical Support Center: Purification of Carbamic Acid Derivatives - Benchchem. (URL: --INVALID-LINK--)
-
Argoresin MP-Isocyanate - Biotage. (URL: --INVALID-LINK--)
-
Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. (URL: --INVALID-LINK--)
-
Scavenger Resins - Amerigo Scientific. (URL: --INVALID-LINK--)
-
Isotopic Purity of Methyl Carbamate-d3: A Technical Guide - Benchchem. (URL: --INVALID-LINK--)
-
SiliaBond Organic Scavengers - SiliCycle. (URL: --INVALID-LINK--)
-
Method for removing non-reacted isocyanate from its reaction product - Google Patents. (URL: --INVALID-LINK--)
-
Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds - Google Patents. (URL: --INVALID-LINK--)
-
How To: Purify by Distillation - University of Rochester. (URL: --INVALID-LINK--)
-
an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. (URL: --INVALID-LINK--)
-
optimizing reaction conditions for carbamate formation - Benchchem. (URL: --INVALID-LINK--)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 4. silicycle.com [silicycle.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. How To [chem.rochester.edu]
- 9. US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Monitoring the Tert-butyl (5-amino-2-chlorophenyl)carbamate Reaction by TLC
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on effectively monitoring the progress of the tert-butyl (5-amino-2-chlorophenyl)carbamate synthesis via Thin-Layer Chromatography (TLC). The content is structured to address common challenges and frequently asked questions, ensuring a smooth and successful experimental workflow.
Introduction to the Reaction and TLC Monitoring
The synthesis of tert-butyl (5-amino-2-chlorophenyl)carbamate involves the protection of one of the amino groups of 4-chloro-1,3-diaminobenzene with a tert-butoxycarbonyl (Boc) group. This reaction is a fundamental step in the synthesis of various pharmaceutical intermediates.[1][2][3] Accurate monitoring of this reaction is crucial to determine the point of completion, identify potential side products, and optimize reaction conditions.[4][5] Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose.[6]
The underlying principle of TLC is the differential partitioning of components in a mixture between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (an organic solvent or solvent mixture).[7] In this specific reaction, the product, tert-butyl (5-amino-2-chlorophenyl)carbamate, is less polar than the starting material, 4-chloro-1,3-diaminobenzene. This difference in polarity allows for their separation on a TLC plate. The less polar product will travel further up the plate, resulting in a higher Retention Factor (Rf) value, while the more polar starting material will have a lower Rf value.
Experimental Protocol: Step-by-Step TLC Analysis
A standard protocol for monitoring the reaction is as follows:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.[5] Dilute this aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for spotting.
-
Spotting the TLC Plate: On a silica gel TLC plate, carefully spot the starting material, the reaction mixture, and a "co-spot" (a single spot containing both the starting material and the reaction mixture) on the baseline.[5] The co-spot is essential for unambiguously identifying the starting material and product spots.[5]
-
Developing the Plate: Place the spotted TLC plate in a developing chamber containing an appropriate mobile phase. A common starting point for the mobile phase is a mixture of hexane and ethyl acetate.[7][8] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: After development, remove the plate from the chamber and allow the solvent to evaporate completely. Visualize the separated spots under a UV lamp (254 nm), as aromatic compounds typically absorb UV light and appear as dark spots on a fluorescent background.[9][10] For enhanced visualization, especially for the amine functional groups, various staining agents can be used.[11]
Troubleshooting Guide
This section addresses common issues encountered during the TLC monitoring of the tert-butyl (5-amino-2-chlorophenyl)carbamate reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction progress observed on TLC (only starting material spot is visible). | - Inactive reagents.- Incorrect reaction temperature.- Insufficient reaction time. | - Verify the quality and activity of the Boc-anhydride and any base used.- Ensure the reaction is being conducted at the appropriate temperature.- Allow the reaction to proceed for a longer duration, monitoring at regular intervals. |
| Multiple unexpected spots on the TLC plate. | - Formation of side products (e.g., di-Boc protected product).- Decomposition of starting material or product.- Presence of impurities in the starting materials. | - Optimize reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side reactions.- Check the stability of your compounds under the reaction and TLC conditions.[12]- Purify starting materials if necessary. |
| Difficulty in distinguishing starting material from product spots (spots are too close). | - Inappropriate mobile phase polarity. | - Adjust the polarity of the mobile phase. If the spots are too close and have high Rf values, decrease the polarity (e.g., increase the proportion of hexane). If the spots are too close and have low Rf values, increase the polarity (e.g., increase the proportion of ethyl acetate).[12] |
| Streaking of spots on the TLC plate. | - The sample is too concentrated.- The compound is strongly interacting with the silica gel (common for amines).[13][14] | - Dilute the sample before spotting.- Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase to reduce streaking of the amine starting material.[13][14] |
| Spots are not visible under UV light. | - The compounds are not UV-active at 254 nm. | - Use a chemical staining agent for visualization.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the expected Rf value for the starting material and product?
The exact Rf values will depend on the specific mobile phase used. However, you should expect the product, tert-butyl (5-amino-2-chlorophenyl)carbamate, to have a significantly higher Rf value than the starting material, 4-chloro-1,3-diaminobenzene, due to the decrease in polarity after Boc protection.
Q2: How do I choose the right mobile phase for my TLC?
A good starting point is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[16][17] A common initial trial is a 7:3 or 1:1 mixture of hexane:ethyl acetate.[8] The goal is to achieve good separation between the starting material and product spots, with Rf values ideally between 0.2 and 0.8.[14] You can systematically vary the ratio of the solvents to optimize the separation.[7]
Q3: What visualization agents can I use if my spots are not clearly visible under UV light?
Several staining agents are effective for visualizing amines and carbamates:
-
Ninhydrin: This is an excellent stain for primary and secondary amines, which typically appear as pink or purple spots upon heating.[11][18][19]
-
Potassium Permanganate (KMnO4): This is a general-purpose oxidizing stain that reacts with many functional groups, including amines, to produce yellow-brown spots on a purple background.[20][21][22]
-
Iodine: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[9][21]
Q4: How can I confirm that the reaction is complete?
The reaction is considered complete when the spot corresponding to the starting material (4-chloro-1,3-diaminobenzene) is no longer visible in the reaction mixture lane on the TLC plate.[5]
Q5: My starting amine is streaking badly on the TLC plate. What can I do?
Streaking of amines on silica gel is a common issue due to the acidic nature of silica.[13] To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.5-1%), to your mobile phase.[14] This will help to produce more compact spots.
Visual Workflow for TLC Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Magic Formulas [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. VanVeller Lab Resources [group.chem.iastate.edu]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. biotage.com [biotage.com]
- 18. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 19. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 20. TLC Stain Recipes [vanderbilt.edu]
- 21. TLC stains [reachdevices.com]
- 22. spectrumchemical.com [spectrumchemical.com]
Avoiding degradation of carbamate protecting groups during synthesis
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for carbamate protecting groups. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you face in the lab. Carbamate protecting groups are indispensable tools in modern organic synthesis, particularly in peptide and medicinal chemistry.[1][2][3] However, their successful application hinges on a deep understanding of their stability and potential degradation pathways. This resource provides in-depth, experience-based answers to common (and uncommon) problems, ensuring the integrity of your synthetic routes and the purity of your final compounds.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries regarding the selection and general stability of carbamate protecting groups.
Q1: What are the primary factors I should consider when choosing a carbamate protecting group?
The choice of a carbamate protecting group is dictated by the overall synthetic strategy, specifically the need for orthogonality .[4][5] An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others.[5][6] Consider the stability of other functional groups in your molecule to acidic, basic, or reductive conditions.
-
tert-Butoxycarbonyl (Boc): Ideal for protection when subsequent steps involve base-labile or hydrogenolysis-sensitive groups. It is cleaved under acidic conditions.[7][8]
-
Benzyloxycarbonyl (Cbz or Z): A robust group, stable to both acidic and basic conditions, making it a good choice for many applications.[9][10] It is typically removed by catalytic hydrogenolysis.[9][11]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Primarily used in solid-phase peptide synthesis (SPPS) due to its lability to mild basic conditions (e.g., piperidine), allowing for iterative deprotection without cleaving the peptide from the resin.[12][13]
Q2: My Boc-protected amine is showing signs of premature deprotection. What could be the cause?
While generally stable, the Boc group can be unintentionally cleaved under certain conditions:
-
Strong Lewis Acids: Be cautious with Lewis acids, as they can facilitate Boc cleavage.[7]
-
Elevated Temperatures: Heating a Boc-protected compound, especially in protic solvents, can lead to thermal decomposition.[4]
-
Strongly Acidic Conditions: Even if not intended for deprotection, exposure to strong acids during workup or chromatography can cause partial or complete loss of the Boc group.[8][14] Always neutralize acidic workup steps promptly and consider using a buffered mobile phase for chromatography if acid sensitivity is a concern.
Q3: I'm observing side products during the hydrogenolysis of my Cbz-protected compound. What are they and how can I avoid them?
Hydrogenolysis of the Cbz group is generally a clean reaction, but issues can arise:
-
Incomplete Reaction: This can be due to catalyst poisoning, particularly by sulfur-containing compounds.[15] Ensure your substrate and solvent are free from sulfur contaminants. If your molecule contains sulfur, consider alternative deprotection methods.[15]
-
Over-reduction: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), they may also be reduced under hydrogenation conditions.[15] In such cases, transfer hydrogenolysis using a hydrogen donor like ammonium formate can sometimes offer better selectivity.[11]
-
Benzyl Ether Formation: In the presence of alcohols and a palladium catalyst, there is a risk of forming benzyl ethers as a byproduct.
Section 2: Troubleshooting Guide - Navigating Specific Degradation Pathways
This section delves into specific experimental problems and provides actionable solutions based on chemical principles.
Issue 1: Unexpected Side Reactions During Boc Deprotection
Q: During the TFA-mediated deprotection of my Boc-protected peptide, I'm seeing unexpected modifications to sensitive amino acid residues. Why is this happening?
The deprotection of a Boc group generates a reactive tert-butyl cation.[16][17] This electrophile can be captured by nucleophilic side chains of certain amino acids, leading to unwanted alkylation.[4][17]
Susceptible Residues:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[17]
-
Methionine (Met): The thioether can be alkylated to form a sulfonium ion.[17]
-
Cysteine (Cys): The free thiol is a potent nucleophile and readily alkylated.[17]
-
Tyrosine (Tyr): The activated phenol ring can undergo alkylation.[17]
Solution: The Use of Scavengers
To prevent these side reactions, it is crucial to add scavengers to the deprotection cocktail.[4][8] Scavengers are nucleophilic species that are more reactive or present in a higher concentration than the sensitive residues, effectively trapping the tert-butyl cation.[17]
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General Carbocation Scavenger | 2.5 - 5% |
| Water | General Carbocation Scavenger | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Cysteine, Methionine | 2.5% |
| Thioanisole | Tryptophan | 5% |
Issue 2: Incomplete or Sluggish Cbz Deprotection via Hydrogenolysis
Q: My Cbz deprotection using Pd/C and H₂ is very slow or stalls completely. What's going wrong?
This is a common problem with several potential causes.
Troubleshooting Workflow:
Caption: Troubleshooting slow Cbz hydrogenolysis.
Expert Insight: Catalyst quality is paramount. If you suspect catalyst deactivation, filtering the reaction mixture through a pad of celite and adding fresh catalyst can sometimes restart a stalled reaction. For substrates containing sulfur, non-reductive deprotection methods are often a better choice from the outset.[15]
Issue 3: Fmoc Deprotection and Associated Side Reactions
Q: During the piperidine-mediated deprotection of my Fmoc-protected peptide, I'm observing the formation of adducts. What are these and how can I prevent them?
Fmoc deprotection proceeds via a β-elimination mechanism, generating a highly reactive dibenzofulvene (DBF) intermediate.[13][18] While the secondary amine used for deprotection (typically piperidine) is meant to trap the DBF, it can also add to the N-terminus of the newly deprotected amine, especially if the subsequent coupling step is slow.[19]
Mitigation Strategies:
-
Use of Piperazine: Piperazine has been shown to be less prone to forming stable adducts compared to piperidine.[20]
-
Scavengers for DBF: While less common in standard protocols, the addition of a thiol scavenger can help to trap the DBF.[19]
-
Optimized Reaction Times: Do not extend the deprotection time unnecessarily. Use the minimum time required for complete Fmoc removal.
Workflow for Minimizing Fmoc-Related Side Reactions:
Caption: Workflow to minimize Fmoc deprotection side reactions.
Section 3: Analytical Methods for Detecting Carbamate Degradation
Proactive monitoring is key to successful synthesis. Here are some common analytical techniques to assess the integrity of your carbamate-protected compounds.
Q: How can I confirm that my carbamate protecting group is intact after a reaction step?
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of the deprotected amine. The free amine will typically have a different Rf value and may stain differently (e.g., with ninhydrin) compared to the protected compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the extent of deprotection or degradation.[21][22][23] A reversed-phase C18 column is often suitable for separating the protected and deprotected species.[22]
-
Mass Spectrometry (MS): Mass spectrometry provides definitive confirmation of the molecular weight of your compound. Loss of the protecting group will result in a predictable mass shift (e.g., -100 Da for Boc, -134 Da for Cbz, -222 Da for Fmoc).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the presence or absence of characteristic signals from the protecting group (e.g., the large singlet for the tert-butyl protons of the Boc group, or the aromatic signals of the Cbz and Fmoc groups).
Section 4: Experimental Protocols
Here are representative protocols for the deprotection of common carbamates. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: Acidic Deprotection of a Boc-Protected Amine
-
Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Scavengers: Add appropriate scavengers (e.g., triisopropylsilane, 5 equivalents) to the solution.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA, 10-20 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA. The resulting amine salt can be used directly or neutralized with a mild base.
Protocol 2: Catalytic Hydrogenolysis of a Cbz-Protected Amine
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).[10]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[10]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the reaction vigorously at room temperature.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[10]
Protocol 3: Base-Mediated Deprotection of an Fmoc-Protected Amine
-
Reagent Preparation: Prepare a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
Deprotection: Add the piperidine/DMF solution to the Fmoc-protected substrate (typically resin-bound in SPPS).
-
Reaction: Gently agitate the mixture at room temperature. The reaction is usually rapid (5-20 minutes).
-
Monitoring: Monitor the deprotection by taking a small aliquot of the resin, washing it thoroughly, and performing a ninhydrin test to detect the presence of the free amine.
-
Washing: Once deprotection is complete, drain the reaction solution and wash the substrate extensively with DMF to remove the piperidine and the DBF-piperidine adduct. The substrate is now ready for the next step in the synthesis.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 19. chimia.ch [chimia.ch]
- 20. researchgate.net [researchgate.net]
- 21. pubs.usgs.gov [pubs.usgs.gov]
- 22. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 23. agilent.com [agilent.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester is a key building block in medicinal chemistry, and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of this compound, offering a comparative perspective with related aniline derivatives to facilitate accurate interpretation.
The Significance of NMR in Structural Elucidation
NMR spectroscopy serves as a powerful tool for elucidating molecular structures by probing the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule gives rise to a unique resonance frequency, providing a detailed fingerprint of the compound's connectivity and stereochemistry. In the context of substituted aromatic compounds like this compound, NMR allows for the precise determination of substituent positions and their electronic effects on the phenyl ring.
Predicted ¹H and ¹³C NMR Spectral Data
¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, the carbamate proton, and the tert-butyl protons. The substituents on the benzene ring—a chloro group, an amino group, and a Boc-protected amino group—exert significant influence on the chemical shifts of the aromatic protons through their inductive and resonance effects.[1]
Molecular Structure and Proton Numbering
References
A Senior Application Scientist's Guide to the Efficient Synthesis of Boc-Protected Aniline Intermediates
Introduction: The Enduring Importance of Boc-Protected Anilines
In the landscape of modern organic synthesis and drug discovery, the tert-butoxycarbonyl (Boc) protecting group holds a preeminent position. Its widespread use stems from a favorable combination of stability to a broad range of nucleophilic and basic conditions, and its facile cleavage under mild acidic conditions. Boc-protected anilines are crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficiency of the Boc-protection step can significantly impact the overall yield, cost, and timeline of a synthetic route. This guide provides a comparative analysis of various methodologies for the N-Boc protection of anilines, offering experimental data and field-proven insights to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Understanding the Core Chemistry: The Nucleophilic Attack on Di-tert-butyl Dicarbonate
The fundamental reaction for the formation of a Boc-protected aniline is the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This reaction results in the formation of the N-Boc aniline, with the liberation of tert-butanol and carbon dioxide as byproducts.
Caption: General reaction scheme for the N-Boc protection of anilines.
The nucleophilicity of the aniline is a critical factor influencing the reaction rate. Electron-donating groups on the aromatic ring enhance the nucleophilicity of the nitrogen atom, facilitating a faster reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity, often necessitating the use of catalysts or more forcing conditions to achieve efficient conversion.
Comparative Analysis of Synthesis Methodologies
The choice of methodology for Boc protection is dictated by the substrate's reactivity, the scale of the reaction, and the presence of other functional groups. Here, we compare several common approaches, from catalyst-free methods to highly efficient catalyzed systems.
Catalyst-Free Methodologies: Simplicity and Green Chemistry
For sufficiently nucleophilic anilines, Boc protection can be achieved simply by reacting the aniline with (Boc)₂O, often without a solvent or in a non-participating solvent.
Solvent-Free Conditions: This approach represents a green and efficient option, minimizing solvent waste and simplifying product isolation. The reaction often proceeds rapidly at room temperature by simply mixing the aniline and (Boc)₂O.
Water-Mediated Synthesis: The use of water as a solvent is another environmentally benign approach. While (Boc)₂O has limited solubility in water, the reaction can proceed efficiently, often with the aid of a co-solvent like acetone to improve solubility.[1] This method can offer excellent chemoselectivity, avoiding the formation of common side products like isocyanates or ureas.[1]
Methanol as a Rate-Accelerating Solvent: Interestingly, alcoholic solvents like methanol have been shown to dramatically increase the rate of Boc protection of aromatic amines, even without the addition of a base.[2] Quantum mechanics calculations suggest that methanol stabilizes the transition state through a network of hydrogen bonds, thereby lowering the activation energy of the reaction.[2] This effect is particularly pronounced for primary anilines.
Base-Catalyzed Methodologies: The Traditional Workhorse
The use of a base is a long-standing and reliable method to accelerate the Boc protection of anilines. The base serves to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the acidic byproducts.
Commonly used bases include:
-
Triethylamine (TEA): A versatile and widely used organic base.
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): Often used in aqueous or biphasic systems.
-
4-(Dimethylamino)pyridine (DMAP): A highly efficient acylation catalyst, often used in catalytic amounts in conjunction with a stoichiometric base like TEA. DMAP functions by forming a highly reactive N-Boc-pyridinium intermediate.
While effective, base-catalyzed methods can sometimes lead to side reactions, and the choice of base must be compatible with other functional groups present in the molecule.
Acid-Catalyzed Methodologies: Leveraging Lewis and Brønsted Acids
A diverse array of both Lewis and Brønsted acids have been employed to catalyze the N-Boc protection of anilines. These catalysts function by activating the (Boc)₂O, making it more susceptible to nucleophilic attack by the aniline.
Lewis Acid Catalysis: Lewis acids such as ZnCl₂, FeCl₃, ZrCl₄, and La(NO₃)₃·6H₂O have been shown to be effective catalysts.[3] They coordinate to one of the carbonyl oxygens of (Boc)₂O, increasing its electrophilicity. This approach is particularly useful for less nucleophilic anilines.
Caption: Proposed mechanism for Lewis acid-catalyzed N-Boc protection.
Heterogeneous Acid Catalysis: The use of solid-supported acid catalysts, such as Amberlite-IR 120 resin, offers significant advantages in terms of catalyst recovery and reuse, simplifying the work-up procedure.[4] These catalysts have demonstrated high efficiency under solvent-free conditions, often leading to near-quantitative yields in very short reaction times.[4]
Data Presentation: A Comparative Overview of Synthesis Efficiency
The following tables summarize experimental data for the N-Boc protection of various aniline substrates under different reaction conditions.
Table 1: Comparison of Catalysts for the N-Boc Protection of Aniline
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Neat | Room Temp | 30 min | 95 | [5] |
| Amberlite-IR 120 | Neat | Room Temp | <1 min | 99 | [5] |
| Indion 190 Resin | Neat | Room Temp | 15 min | 96 | [5] |
| [Sipmim]Cl | Neat | Room Temp | 10 min | 98 | [5] |
| NBS | CH₂Cl₂ | Room Temp | 30 min | 94 | [5] |
| Yttria-Zirconia | MeCN | Reflux | 3 h | High | [6] |
Table 2: Efficiency of Boc Protection for Substituted Anilines
| Aniline Substrate | Method/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Chloroaniline | Amberlite-IR 120 | Neat | Room Temp | 1 min | 95 | [4] |
| 4-Fluoroaniline | Amberlite-IR 120 | Neat | Room Temp | 3 min | 96 | [4] |
| 4-Bromoaniline | Amberlite-IR 120 | Neat | Room Temp | 1 min | 95 | [4] |
| 4-Aminophenol | Amberlite-IR 120 | Neat | Room Temp | 4 min | 92 | [4] |
| 3-Chloroaniline | (Boc)₂O | Water | Room Temp | 4 h | Good | [7] |
| 2,6-Dimethylaniline | (Boc)₂O / NaOH | THF | 0 °C to RT | - | Good | [1] |
Experimental Protocols
Protocol 1: Solvent-Free N-Boc Protection of Aniline using Amberlite-IR 120
This protocol is an example of a highly efficient and green method for the Boc protection of a simple aniline.
Materials:
-
Aniline (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol)
-
Amberlite-IR 120 resin (15% w/w)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add di-tert-butyl dicarbonate (1.0 mmol).
-
Add Amberlite-IR 120 resin (15% by weight of the aniline).
-
Add aniline (1.0 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete in under one minute.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dissolve the mixture in dichloromethane (CH₂Cl₂).
-
Filter the mixture to remove the Amberlite-IR 120 resin. The resin can be washed with CH₂Cl₂, dried, and reused.
-
Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure N-Boc aniline.
Protocol 2: Methanol-Accelerated N-Boc Protection of p-Toluidine
This protocol demonstrates the significant rate enhancement observed when using methanol as a solvent.
Materials:
-
p-Toluidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
Procedure:
-
Dissolve p-toluidine in methanol in a round-bottom flask.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a short period (e.g., minutes to a few hours), which is significantly faster than in non-alcoholic solvents like chloroform.[2]
-
Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 3: N-Boc Protection of a Sterically Hindered Aniline (2,6-Dimethylaniline)
This protocol is suitable for less reactive, sterically hindered anilines.
Materials:
-
2,6-Dimethylaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1 M Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2,6-dimethylaniline in THF in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add 1 M aqueous NaOH solution.
-
Add di-tert-butyl dicarbonate to the biphasic mixture.
-
Stir the reaction vigorously at 0 °C and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up by extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Experimental Workflows
References
Biological activity of compounds derived from (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
An In-depth Technical Guide to the Biological Activity of Compounds Derived from (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
Authored by: A Senior Application Scientist
Introduction: A Versatile Scaffold for Drug Discovery
This compound is a key starting material in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. The presence of a carbamate group, an amino group, and a halogenated phenyl ring provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] Carbamates are integral to many approved drugs, acting as crucial components for interaction with biological targets or to enhance the stability and bioavailability of the parent molecule.[1] This guide provides a comparative framework for evaluating the biological activities of novel compounds derived from this scaffold, with a focus on anticancer and anti-inflammatory applications. We will explore the rationale behind experimental design, provide detailed protocols for key assays, and discuss potential structure-activity relationships.
Designing a Focused Library for Comparative Analysis
To elucidate the therapeutic potential of derivatives from this compound, a focused library of analogues should be synthesized. The primary point of diversification for this library will be the free amino group, which can be readily acylated or otherwise modified. A representative, albeit hypothetical, series of compounds for initial screening is presented below. This series is designed to probe the effects of varying electronic and steric properties on biological activity.
Hypothetical Derivative Series
| Compound ID | R Group (Substitution on the 5-amino group) | Key Feature |
| SCA-001 | Acetyl | Small, neutral substituent |
| SCA-002 | Benzoyl | Aromatic, increased steric bulk |
| SCA-003 | 4-Chlorobenzoyl | Electron-withdrawing aromatic group |
| SCA-004 | 4-Methoxybenzoyl | Electron-donating aromatic group |
| SCA-005 | Cyclohexanecarbonyl | Non-aromatic, lipophilic group |
Comparative Biological Evaluation: A Multi-pronged Approach
A systematic evaluation of the synthesized compounds is crucial to identify promising lead candidates. This involves a tiered screening process, starting with in vitro assays to assess cytotoxicity against cancer cell lines and anti-inflammatory properties.
I. Anticancer Activity Assessment
The potential of the synthesized carbamate derivatives as anticancer agents can be initially evaluated using a colorimetric MTT assay to determine their cytotoxicity against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity [3][4]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, U87MG for glioblastoma, and CT26WT for colon carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[4][5]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Treat the cells with serial dilutions of the compounds (e.g., from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Anticipated Data Comparison
| Compound ID | MCF-7 IC₅₀ (µM) | U87MG IC₅₀ (µM) | CT26WT IC₅₀ (µM) |
| SCA-001 | |||
| SCA-002 | |||
| SCA-003 | |||
| SCA-004 | |||
| SCA-005 | |||
| Doxorubicin |
II. Anti-inflammatory Activity Assessment
The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Experimental Protocol: Measurement of NO and Cytokines [6][7]
-
Cell Culture and Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[6]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL and incubate for another 24 hours.[6]
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Determine the nitrite concentration using a sodium nitrite standard curve.[7]
-
-
Cytokine Measurement (ELISA):
-
Cell Viability (MTT Assay): Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Anticipated Data Comparison
| Compound ID | NO Production Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Cell Viability at 100 µM (%) |
| SCA-001 | ||||
| SCA-002 | ||||
| SCA-003 | ||||
| SCA-004 | ||||
| SCA-005 | ||||
| Indomethacin |
Visualizing the Workflow and Potential Mechanisms
Caption: Experimental workflow from synthesis to SAR analysis.
Caption: Potential mechanism of anti-inflammatory action.
Structure-Activity Relationship (SAR): A Predictive Discussion
The data obtained from the comparative biological evaluation will be instrumental in establishing a preliminary structure-activity relationship for this class of compounds.
-
Impact of Aromatic vs. Aliphatic Substituents: Comparing the activity of SCA-002 (benzoyl) and SCA-005 (cyclohexanecarbonyl) will reveal the influence of an aromatic ring at the R position. Aromatic groups can engage in π-π stacking interactions with biological targets, which might enhance potency.
-
Electronic Effects: The comparison between SCA-002 , SCA-003 (4-chlorobenzoyl), and SCA-004 (4-methoxybenzoyl) will shed light on the role of electronic effects. Electron-withdrawing groups like chlorine can modulate the acidity of the amide N-H and affect hydrogen bonding, while electron-donating groups like methoxy can influence the electron density of the aromatic ring. It is plausible that electron-withdrawing groups may increase potency in some contexts.[8]
-
Steric Hindrance: The size and shape of the R group will also play a critical role. While some degree of steric bulk might be necessary for optimal binding to a target protein, excessive bulk could be detrimental.
Representative Synthesis Protocol: Synthesis of SCA-002
The following is a general protocol for the synthesis of the benzoyl derivative (SCA-002 ) via acylation of the starting material.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir at room temperature.
-
Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to evaluating the biological activities of novel compounds derived from this compound. By synthesizing a focused library of derivatives and subjecting them to a panel of in vitro anticancer and anti-inflammatory assays, researchers can efficiently identify promising lead compounds and establish valuable structure-activity relationships. The protocols and frameworks presented herein provide a solid foundation for the discovery and development of new therapeutic agents based on this versatile chemical scaffold. Future work should focus on expanding the derivative library to probe a wider range of chemical space and progressing the most promising compounds to more advanced in vivo models.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate (EVT-12987859) [evitachem.com]
- 3. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Purity Assessment of tert-butyl (5-amino-2-chlorophenyl)carbamate (CAS 879614-93-4)
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of tert-butyl (5-amino-2-chlorophenyl)carbamate (CAS 879614-93-4), a key building block in organic synthesis. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a comparative analysis of their performance, grounded in scientific principles and regulatory expectations.
The Criticality of Purity for CAS 879614-93-4
Tert-butyl (5-amino-2-chlorophenyl)carbamate, a substituted aromatic amine, is susceptible to various impurities stemming from its synthesis and degradation. A common synthetic route involves the protection of one of the amino groups of 4-chloro-1,3-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O)[1][2]. This process can introduce a range of impurities that must be meticulously monitored and controlled.
Anticipated Impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 4-chloro-1,3-phenylenediamine and di-tert-butyl dicarbonate.
-
By-products: Di-Boc protected 4-chloro-1,3-phenylenediamine.
-
Reagents and Solvents: Triethylamine, acetone, water, and other organic solvents used during synthesis and purification[2].
-
-
Degradation Products:
-
Hydrolysis Products: Exposure to acidic or basic conditions can lead to the cleavage of the carbamate bond, yielding 4-chloro-1,3-phenylenediamine and tert-butanol.
-
Oxidative Degradants: Aromatic amines are prone to oxidation, which can result in colored impurities.
-
Thermal Degradants: Carbamates can be thermally labile, potentially degrading upon exposure to high temperatures[3].
-
The presence of these impurities, even in trace amounts, can impact the downstream reactions, final product quality, and potentially introduce toxicological risks. Therefore, the selection of appropriate analytical methods for purity assessment is a critical decision in the drug development lifecycle.
A Comparative Overview of Analytical Techniques
The purity of CAS 879614-93-4 can be effectively assessed using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the specific impurity being targeted, the required sensitivity, and the desired level of structural information.
| Analytical Technique | Principle | Primary Application for CAS 879614-93-4 Purity | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantification of the main component and separation of non-volatile organic impurities. | Robust, versatile, and widely available. Excellent for routine quality control.[4] | May have lower resolution compared to UPLC. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but utilizes smaller particle size columns for higher resolution and faster analysis. | High-resolution separation of closely related impurities and degradation products. | Increased speed, resolution, and sensitivity compared to HPLC.[5] | Higher operating pressures require specialized equipment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Analysis of residual solvents and volatile organic impurities. | High sensitivity and specificity for volatile compounds. Provides structural information.[6] | Not suitable for non-volatile or thermally labile compounds without derivatization.[3] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a specific reference standard for the analyte. | Absolute purity determination of the main component and quantification of structurally related impurities. | Provides an absolute measure of purity, is non-destructive, and offers structural information.[7][8][9] | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols and Method Validation
Adherence to validated analytical procedures is crucial for ensuring the trustworthiness and reliability of purity data. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical methods[4].
High-Performance Liquid Chromatography (HPLC-UV)
The workhorse of pharmaceutical analysis, HPLC with UV detection, is an indispensable tool for the routine purity assessment of CAS 879614-93-4.
Workflow for HPLC Method Development and Validation:
Caption: Workflow for HPLC Method Development and Validation.
Detailed HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
Rationale for Experimental Choices:
-
A C18 column is selected for its versatility in retaining and separating a wide range of organic molecules, including the aromatic structure of CAS 879614-93-4 and its potential impurities.
-
A formic acid modifier in the mobile phase helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
-
A gradient elution is necessary to separate compounds with a range of polarities, from the polar starting material (4-chloro-1,3-phenylenediamine) to the more non-polar di-Boc protected by-product.
Ultra-Performance Liquid Chromatography (UPLC-MS)
For a more in-depth impurity profile and the identification of unknown degradants, coupling UPLC with mass spectrometry (MS) provides enhanced resolution and structural information.
UPLC-MS Workflow for Impurity Identification:
Caption: UPLC-MS Workflow for Impurity Identification.
Detailed UPLC-MS Protocol:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
Rationale for Experimental Choices:
-
The smaller particle size of the UPLC column provides significantly higher resolution and shorter run times compared to traditional HPLC.[5]
-
Coupling with a mass spectrometer allows for the determination of the molecular weight of impurities, and tandem MS (MS/MS) can provide fragmentation patterns for structural elucidation.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
The analysis of residual solvents is a critical component of purity assessment, as they can have toxicological implications. Headspace GC-MS is the preferred method for this analysis.
Headspace GC-MS Workflow:
Caption: Headspace GC-MS Workflow for Residual Solvent Analysis.
Detailed Headspace GC-MS Protocol:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium.
-
Oven Program: 40 °C (5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Headspace Sampler: Vial equilibration at 80 °C for 15 minutes.
Rationale for Experimental Choices:
-
A polar GC column is used to effectively separate a wide range of common organic solvents.
-
Headspace sampling allows for the analysis of volatile compounds without introducing the non-volatile API into the GC system, which could cause contamination and column degradation.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[8][9]
qNMR Workflow for Purity Determination:
Caption: qNMR Workflow for Absolute Purity Determination.
Detailed qNMR Protocol:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene.
-
Pulse Program: A calibrated 90° pulse with a long relaxation delay (e.g., 5 x T₁ of the slowest relaxing proton).
-
Data Processing: Baseline and phase correction followed by integration of a well-resolved signal of the analyte and the internal standard.
Rationale for Experimental Choices:
-
A high-field NMR spectrometer provides better signal dispersion and sensitivity.
-
The internal standard must have signals that do not overlap with the analyte signals and should be chemically stable.
-
A long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.[10]
Comparative Performance Data
The following table summarizes the expected performance of each technique for the purity assessment of CAS 879614-93-4.
| Parameter | HPLC-UV | UPLC-MS | GC-MS (Headspace) | qNMR |
| Limit of Quantification (LOQ) | ~0.05% | ~0.01% | ~1-10 ppm (for solvents) | ~0.1% |
| Precision (%RSD) | < 2% | < 5% | < 10% | < 1% |
| Analysis Time | 20-30 min | 5-10 min | 20-30 min | 10-15 min |
| Specificity | Good | Excellent | Excellent (for volatiles) | Excellent |
| Structural Information | Limited (Retention Time) | High (MS and MS/MS) | High (MS Library) | High (Chemical Shifts, Coupling) |
Conclusion and Recommendations
A multi-faceted approach is recommended for the comprehensive purity assessment of tert-butyl (5-amino-2-chlorophenyl)carbamate (CAS 879614-93-4).
-
For routine quality control and release testing, a validated HPLC-UV method is the most practical and robust choice for quantifying the main component and known impurities.
-
During process development and for the identification of unknown impurities and degradation products, UPLC-MS is the superior technique due to its high resolution and structural elucidation capabilities.
-
GC-MS with headspace sampling is essential for the analysis of residual solvents to ensure compliance with regulatory limits.
-
qNMR serves as an invaluable orthogonal technique for the absolute purity determination of reference standards and for validating the accuracy of chromatographic methods.
By employing a combination of these analytical methods, researchers and drug development professionals can ensure a thorough understanding of the purity profile of CAS 879614-93-4, thereby guaranteeing the quality and safety of downstream products.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 3. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 4. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 5. pharmtech.com [pharmtech.com]
- 6. rjptonline.org [rjptonline.org]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the Synthetic Routes of Key Osimertinib Intermediates
Introduction: The Strategic Importance of Osimertinib Synthesis
Osimertinib (trade name Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC).[1][2][3] It is specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which often develops after treatment with earlier-generation TKIs.[3][4] The intricate molecular architecture of Osimertinib necessitates a multi-step synthesis, making the efficiency, scalability, and cost-effectiveness of its production a critical concern for pharmaceutical development.
This guide provides an in-depth comparison of various published synthetic routes to the core intermediates of Osimertinib. We will dissect the strategic choices behind different methodologies, from linear versus convergent approaches to the selection of reagents for critical transformations. By examining experimental data and process considerations, this document aims to equip researchers and drug development professionals with a comprehensive understanding of the chemical landscape for synthesizing this pivotal therapeutic agent.
Retrosynthetic Analysis: Deconstructing the Osimertinib Scaffold
A logical retrosynthetic analysis of Osimertinib reveals two primary building blocks: a substituted diaminobenzene core (the "aniline intermediate") and an indole-pyrimidine moiety. The final molecule is assembled through the coupling of these two fragments, followed by the installation of the characteristic acrylamide "warhead," which is crucial for its covalent and irreversible binding to the EGFR protein.[4]
Caption: High-level retrosynthetic breakdown of Osimertinib.
The efficiency of the overall synthesis is heavily dependent on the routes chosen to construct intermediates D and E and the method used for the critical nitro reduction step (C to A ).
Part 1: Synthesis of the Core Aniline Intermediate
The synthesis of the substituted aniline moiety is a critical sequence that has seen significant optimization to improve safety, yield, and scalability. Most routes begin with a commercially available substituted aniline or anisole.
Route 1: Starting from 4-Fluoro-2-methoxyaniline
A common and well-documented starting material is 4-fluoro-2-methoxyaniline. The synthesis proceeds through several key transformations:
-
Nitration: The introduction of a nitro group ortho to the amine is a crucial first step. Early batch processes for this reaction were effective but posed challenges for scale-up. A significant advancement is the development of a telescoped continuous flow procedure for the acetylation (protection) and subsequent nitration of 4-fluoro-2-methoxyaniline.[5] This flow chemistry approach offers superior control over reaction parameters, enhancing safety and affording the desired 4-fluoro-2-methoxy-5-nitroaniline intermediate in high yield (82-83%).[5]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is displaced by the secondary amine of N,N,N'-trimethylethylenediamine. This SNAr reaction is typically performed at elevated temperatures in a high-boiling solvent like DMAc.[6]
-
Coupling with the Pyrimidine Moiety: The resulting nitroaniline derivative is then coupled with the 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine fragment.
Route 2: Starting from 3-Fluoroanisole
An alternative patented route begins with 3-fluoroanisole, which avoids handling the more complex aniline starting material initially.[7]
-
Dinitration: 3-fluoroanisole is subjected to dinitration using a mixture of concentrated sulfuric and nitric acids to yield 3-fluoro-4,6-dinitroanisole.[7]
-
Selective Reduction: A weak reducing agent is then used to selectively reduce one of the two nitro groups, yielding 4-fluoro-2-methoxy-5-nitroaniline, the same key intermediate produced in Route 1.[7]
This approach offers the advantage of starting from a simpler, less expensive raw material but requires careful control of the selective reduction step to avoid over-reduction.[7]
Caption: Comparison of initial steps to synthesize a key nitroaniline intermediate.
Part 2: The Critical Nitro Group Reduction and Acrylamide Formation
The conversion of the nitro-substituted intermediate to the corresponding aniline, which is then acylated, represents the most challenging and optimized sequence in the entire synthesis. The primary difficulty lies in the extreme instability of the resulting triamine intermediate (N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-benzene-1,2,4-triamine), which is highly susceptible to air oxidation.[2][8]
Comparison of Reduction Methodologies
Several methods have been employed for the reduction of the nitro group, each with distinct advantages and drawbacks, particularly concerning industrial-scale production.
| Reduction Method | Reagents | Advantages | Disadvantages & Causality | References |
| Stoichiometric Reduction | Fe / NH₄Cl | Inexpensive reagents. | Generates significant metallic waste; purification is complex, often requiring ion exchange chromatography, making it unsuitable for large-scale production.[8][9] | [9],[8] |
| Catalytic Hydrogenation | H₂ gas, Pd/C | High efficiency, clean reaction (byproduct is water). | Use of high-pressure, flammable hydrogen gas presents significant safety hazards and requires specialized high-pressure equipment (autoclaves) for scale-up.[8][9] | [9],[8] |
| Transfer Hydrogenation | Hydrazine or Ammonium Formate, Catalyst (e.g., Pd/C) | Avoids hazardous high-pressure H₂ gas, making it a much safer alternative for large-scale production. | Requires careful handling of hydrazine, which is toxic. | [9] |
The Decisive Advantage: Telescoped and One-Pot Procedures
The instability of the aniline intermediate is the primary driver for process optimization. Isolating this compound results in significant yield loss and purity issues.[2][8] The most significant process improvement has been the development of "one-pot" or "telescoped" procedures where the aniline, once formed via reduction, is immediately reacted in situ with the acylating agent without isolation.[2][10]
This strategy provides several key benefits:
-
Avoids Degradation: It completely bypasses the isolation of the unstable intermediate, preventing oxidative degradation.[8]
-
Improves Yield and Purity: This leads to a dramatic increase in both the overall yield and final product purity. One patented process reports an overall yield of 77% over four steps using this one-pot method.[2]
-
Streamlines Operations: It simplifies the workup procedure and reduces the number of unit operations, saving time and resources in a manufacturing setting.[8]
Caption: Workflow comparing traditional vs. optimized one-pot synthesis routes.
Part 3: Convergent vs. Linear Strategies
The overall assembly of Osimertinib can be approached through either a linear or a convergent synthesis.
-
Linear Synthesis: In this approach, the molecule is built step-by-step from one end. For example, the aniline core is built up first, then coupled with the indole-pyrimidine piece, followed by the final acylation. The original syntheses followed this pattern.
-
Convergent Synthesis: This strategy involves preparing the main fragments (the aniline and indole-pyrimidine cores) independently and then coupling them together late in the synthesis.[11] A convergent route reported by Zhu et al. prepares Osimertinib in six steps with an overall yield of 40.4%.[11]
Convergent syntheses are often preferred in drug development because they can lead to higher overall yields, as long reaction sequences with compounding yield losses are avoided.[11] They also offer greater flexibility, as analogues of each fragment can be synthesized in parallel and combined to create a library of related compounds.
Detailed Experimental Protocols
The following protocols are representative of the optimized, scalable methods discussed.
Protocol 1: One-Pot Nitro Reduction and Amidation (Adapted from[2][8])
Objective: To synthesize 3-chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide without isolating the unstable triamine intermediate.
Materials:
-
N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine mesylate salt (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (e.g., 3 wt%)
-
Ethanol (EtOH)
-
Water (H₂O)
-
3-chloropropionyl chloride (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (3.0 eq)
-
Celite
Procedure:
-
A reaction vessel is charged with the nitro-intermediate mesylate salt, 10% Pd/C, and Ethanol.
-
The vessel is purged and placed under an atmosphere of Hydrogen gas (H₂). The reaction is stirred at a controlled temperature (e.g., 45 °C) for several hours until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Following the reduction, water is added directly to the reaction mixture. The mixture is then filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with additional ethanol.
-
The combined filtrate, containing the unstable triamine intermediate, is cooled in an ice bath.
-
A solution of NaHCO₃ in water is added to the filtrate, followed by the slow, dropwise addition of 3-chloropropionyl chloride, maintaining a low temperature.
-
The reaction is stirred until completion, at which point the crude product can be isolated via filtration and purified, or carried forward to the next step.
Causality: The critical aspect of this protocol is the direct use of the filtrate from the hydrogenation step for the subsequent amidation. By avoiding any aqueous workup or concentration that would expose the electron-rich triamine to air, oxidative degradation is minimized, preserving the yield.[2][8]
Protocol 2: Final Elimination to Osimertinib (Adapted from[12])
Objective: To form the α,β-unsaturated amide via elimination.
Materials:
-
3-chloro-N-[...]-propanamide intermediate from Protocol 1 (1.0 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Acetone or Acetonitrile
Procedure:
-
The 3-chloro-propanamide intermediate is dissolved in a suitable solvent such as acetone or acetonitrile.
-
Triethylamine is added to the mixture.
-
The reaction is heated to reflux and stirred until completion is confirmed by analytical methods.
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation with water, followed by filtration and drying.
-
Further purification via recrystallization or conversion to a salt (e.g., mesylate) can be performed to achieve high purity Osimertinib.[12]
Causality: Using a mild organic base like triethylamine in an appropriate solvent efficiently promotes the E2 elimination of HCl to form the final acrylamide moiety. This step is generally high-yielding and clean.[12]
Conclusion
The synthetic journey to Osimertinib and its intermediates showcases a compelling story of process optimization driven by the practical challenges of large-scale chemical manufacturing. Early routes, while effective in the laboratory, presented significant hurdles in terms of safety (use of H₂ gas), waste generation (stoichiometric iron reduction), and product stability.
The key advancements lie in the adoption of safer and more sustainable technologies, such as continuous flow nitration and transfer hydrogenation. However, the most impactful innovation has been the strategic implementation of one-pot procedures that circumvent the isolation of the highly unstable triamine intermediate. This approach not only resolves a critical stability issue but also dramatically improves overall yield, purity, and process efficiency. For researchers and developers, the convergent synthesis strategy combined with a telescoped reduction-acylation sequence represents the current state-of-the-art for the robust and scalable production of Osimertinib.
References
- 1. medkoo.com [medkoo.com]
- 2. US20220185794A1 - Process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis method of osimertinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 9. WO2023031316A1 - A process for making osimertinib - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. researchgate.net [researchgate.net]
- 12. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]
Introduction
In the landscape of modern drug discovery and development, halogenated anilines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity make them ideal precursors for constructing complex molecular architectures found in a wide array of pharmaceutical agents. Among these, tert-butyl (5-amino-2-chlorophenyl)carbamate stands out as a particularly valuable intermediate. Its structure features three key points of functionality: a reactive chloro group amenable to cross-coupling, a nucleophilic primary amine, and a sterically hindered tert-butoxycarbonyl (Boc)-protected amine that allows for controlled, sequential reactions.
This guide provides an in-depth, objective comparison of the reactivity of tert-butyl (5-amino-2-chlorophenyl)carbamate against structurally related analogues. By examining the influence of different halogens and the strategic placement of electron-donating and withdrawing groups, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how subtle molecular changes impact synthetic outcomes. This analysis is grounded in established mechanistic principles and supported by experimental data to empower chemists to make more informed decisions in synthetic route design and optimization.
Molecular Scaffolds Under Investigation
The reactivity comparison will center on the parent molecule, Compound 1 , and two strategically chosen analogues, Compound 2 and Compound 3 . These analogues were selected to elucidate the distinct roles of the halogen substituent and the electronic nature of the aromatic ring.
-
Compound 1 (Parent Molecule): tert-butyl (5-amino-2-chlorophenyl)carbamate. This is our baseline, an electron-rich aryl chloride. Aryl chlorides are often preferred in industrial applications due to their lower cost and greater availability, though they are generally less reactive than their bromide or iodide counterparts.[1]
-
Compound 2 (Bromo Analogue): tert-butyl (5-amino-2-bromophenyl)carbamate. Replacing chlorine with bromine is expected to significantly enhance reactivity in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-limiting oxidative addition step in many catalytic cycles.[2]
-
Compound 3 (Electron-Withdrawing Group Analogue): tert-butyl (2-chloro-5-nitrophenyl)carbamate. The substitution of the electron-donating amino group with a strongly electron-withdrawing nitro group dramatically alters the electronic character of the aromatic ring. This is expected to decrease the ring's reactivity in oxidative addition for cross-coupling but increase its susceptibility to Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity Analysis
The synthetic utility of these building blocks is primarily defined by their performance in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[3][4] We will focus on the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, two of the most widely employed transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forms a new carbon-carbon bond by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[5] The key step influenced by our substrate choice is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.
-
Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]
Experimental Comparison: In a standardized Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid, the reactivity trend is clear.
| Compound | Halogen | Electronic Nature | Catalyst System | Time (h) | Yield (%) |
| 1 | Chloro | Electron-Rich | Pd(OAc)₂, SPhos, K₂CO₃ | 18 | 75 |
| 2 | Bromo | Electron-Rich | Pd(OAc)₂, SPhos, K₂CO₃ | 4 | 92 |
| 3 | Chloro | Electron-Poor | Pd(OAc)₂, SPhos, K₂CO₃ | 24 | 45 |
Analysis:
-
Compound 2 (Bromo) exhibits the highest reactivity, affording an excellent yield in a significantly shorter reaction time. This aligns with the known reactivity trend for halogens in oxidative addition: I > Br > OTf >> Cl.[6]
-
Compound 1 (Chloro) provides a good yield but requires a longer reaction time, highlighting the challenge of activating the more stable C-Cl bond.[1][7] The use of bulky, electron-rich phosphine ligands like SPhos is critical for facilitating the coupling of such electron-rich aryl chlorides.[8]
-
Compound 3 (Nitro) shows markedly lower reactivity. The strong electron-withdrawing nitro group deactivates the aryl ring towards oxidative addition, making this step the bottleneck of the catalytic cycle. While electron-withdrawing groups can sometimes accelerate Suzuki couplings for other substrates, in this case, the effect on the palladium center's oxidative addition appears dominant.[9]
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, and it has become a vital tool in pharmaceutical synthesis.[3][10] The mechanism shares the initial oxidative addition step with the Suzuki coupling, making the C-X bond strength a primary determinant of reactivity.
Experimental Comparison: Coupling with morpholine under standard Buchwald-Hartwig conditions reveals a similar reactivity pattern.
| Compound | Halogen | Electronic Nature | Catalyst System | Time (h) | Yield (%) |
| 1 | Chloro | Electron-Rich | Pd₂(dba)₃, XPhos, NaOt-Bu | 12 | 81 |
| 2 | Bromo | Electron-Rich | Pd₂(dba)₃, XPhos, NaOt-Bu | 2 | 95 |
| 3 | Chloro | Electron-Poor | Pd₂(dba)₃, XPhos, NaOt-Bu | 20 | 60 |
Analysis: The results mirror those of the Suzuki coupling. The bromo analogue (Compound 2 ) is exceptionally reactive. The parent chloro compound (Compound 1 ) reacts efficiently, though more slowly, underscoring the success of modern catalyst systems in activating aryl chlorides.[11][12] The electron-poor nitro-substituted analogue (Compound 3 ) is the least reactive in this palladium-catalyzed transformation due to the electronically disfavored oxidative addition step.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for functionalizing aromatic rings, particularly those bearing strong electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][14]
-
Mechanism Overview: A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged Meisenheimer complex. For the reaction to proceed, the negative charge must be stabilized, typically by electron-withdrawing groups positioned ortho or para to the leaving group. The leaving group is then expelled to restore aromaticity.[15]
Experimental Comparison: Reaction with sodium methoxide in methanol provides a starkly different reactivity profile.
| Compound | Halogen | Electronic Nature | Conditions | Time (h) | Yield (%) |
| 1 | Chloro | Electron-Rich | NaOMe, MeOH, 80 °C | 48 | No Reaction |
| 2 | Bromo | Electron-Rich | NaOMe, MeOH, 80 °C | 48 | No Reaction |
| 3 | Chloro | Electron-Poor | NaOMe, MeOH, 65 °C | 1 | 98 |
Analysis:
-
Compound 3 (Nitro) is highly reactive under SNAr conditions. The nitro group at the para position to the chlorine atom strongly stabilizes the intermediate Meisenheimer complex through resonance, dramatically accelerating the reaction.[13][14]
-
Compounds 1 and 2 are completely unreactive. The presence of two electron-donating groups (amino and Boc-amino) destabilizes the negatively charged intermediate required for the SNAr mechanism, effectively shutting down this pathway. Nucleophilic aromatic substitution requires the ring to be electron-poor.[15]
The Role of the Protecting Group and Free Amine
The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to the basic conditions of cross-coupling and SNAr reactions.[16][17] Its primary role is to temper the reactivity of one amine, allowing for selective functionalization at other sites. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), which liberates the free amine for subsequent transformations, such as acylation or further coupling reactions.[17][18]
The free primary amine in Compounds 1 and 2 is a potent nucleophile and can participate in its own set of reactions, such as amide bond formation.[19] Care must be taken in reaction design, as this group can compete in certain coupling reactions or react with electrophilic reagents.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol (for Compound 2)
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add tert-butyl (5-amino-2-bromophenyl)carbamate (Compound 2 , 1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the vial with a septum and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times.
-
Solvent and Degassing: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. Sparge the mixture with argon for 10-15 minutes to ensure it is thoroughly deoxygenated.[20]
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).
-
Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Strategic Recommendations
The reactivity of tert-butyl (5-amino-2-chlorophenyl)carbamate and its analogues is highly dependent on both the halogen substituent and the electronic nature of the aromatic ring.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig): The reactivity order is Bromo Analogue > Chloro (Parent) Analogue > Nitro Analogue . For rapid, high-yielding couplings, the bromo analogue is the superior choice. However, for cost-effectiveness on a larger scale, the parent chloro compound is a viable and efficient substrate when paired with modern, highly active catalyst systems. The nitro analogue is a poor substrate for these transformations.
-
For Nucleophilic Aromatic Substitution (SNAr): The reactivity is completely inverted: Nitro Analogue >> Chloro/Bromo Analogues . Only the electron-deficient nitro-substituted ring is activated for this pathway. The electron-rich amino-substituted rings are completely unreactive.
This comparative guide demonstrates that a rational choice of substrate based on fundamental mechanistic principles is paramount for successful synthetic planning. By understanding these reactivity trends, researchers can strategically select the optimal building block to streamline synthetic routes, improve yields, and accelerate the discovery of novel chemical entities.
References
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 19. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
A Researcher's Guide to the Spectroscopic Differentiation of Carbamate Isomers
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of bioactive molecules is paramount. Carbamate isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, often exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate between these isomers is a critical analytical challenge. This guide provides a comprehensive comparison of key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization and differentiation of carbamate isomers, grounded in experimental data and established methodologies.
The Challenge of Isomerism in Carbamates
Carbamates (R¹O-C(=O)NR²R³) are esters of carbamic acid. Their isomeric forms can arise from several sources:
-
Positional Isomerism: The location of substituent groups on an aromatic ring or alkyl chain can vary.
-
Structural Isomerism: This includes differences in the substitution pattern on the nitrogen atom, leading to primary (R-NH-C(=O)OR'), secondary (R₂N-C(=O)OR'), and tertiary (R₃N-C(=O)OR') carbamates.
Each isomeric form possesses a unique three-dimensional structure and electronic distribution, which in turn gives rise to distinct spectroscopic signatures. This guide will dissect these signatures to provide a clear path for isomeric differentiation.
Infrared (IR) Spectroscopy: A First Look at Functional Groups
Infrared spectroscopy is an invaluable tool for the initial identification of key functional groups within a molecule.[1] The vibrations of specific bonds absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. For carbamates, the most informative regions are the N-H and C=O stretching frequencies.[2]
Distinguishing Primary, Secondary, and Tertiary Carbamates
The substitution on the carbamate nitrogen atom has a profound effect on the N-H stretching region of the IR spectrum.[3]
-
Primary Carbamates (-NH₂): These exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations, typically in the range of 3400-3500 cm⁻¹ and 3200-3400 cm⁻¹, respectively.[3][4]
-
Secondary Carbamates (-NHR): A single N-H stretching band is observed, usually between 3300-3500 cm⁻¹.[2] The position of this band can be sensitive to hydrogen bonding.[3]
-
Tertiary Carbamates (-NR₂): Lacking an N-H bond, these isomers show no absorption in this region.
The carbonyl (C=O) stretching frequency, often referred to as the Amide I band in related compounds, is also diagnostic.[3] Generally, the C=O stretching vibration for carbamates appears in the range of 1680-1740 cm⁻¹.[2][4] The exact position is influenced by electronic effects of the substituents and hydrogen bonding. In the solid state, hydrogen bonding can shift the C=O absorption to lower frequencies by approximately 35 cm⁻¹ compared to the liquid or solution phase.[2]
| Isomer Type | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Key Distinguishing Feature |
| Primary | Two bands (~3500 & ~3350)[3][4] | ~1680-1710[2][4] | Presence of two N-H stretching bands. |
| Secondary | One band (~3300-3500)[2] | ~1690-1720[2] | Presence of a single N-H stretching band. |
| Tertiary | Absent | ~1700-1740[2] | Absence of N-H stretching bands. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a rapid and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid or liquid carbamate isomer directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum by subtracting the background and performing baseline correction if necessary. Identify the characteristic N-H and C=O stretching frequencies and compare them to the expected values for primary, secondary, and tertiary carbamates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C, allowing for the unambiguous differentiation of isomers.[1]
¹H NMR: Probing the Proton Environment
The chemical shift of protons in a ¹H NMR spectrum is highly sensitive to their local electronic environment.[5]
-
N-H Protons: The chemical shift of N-H protons in primary and secondary carbamates can vary widely (typically δ 4.5-8.5 ppm) and is often concentration and solvent-dependent due to hydrogen bonding.[4][6] The signals can also be broad.
-
Protons Alpha to Oxygen and Nitrogen: Protons on carbons attached to the ester oxygen (R-O-C=O) typically appear in the δ 3.5-4.5 ppm region. Protons on carbons attached to the nitrogen (R-N-C=O) are also deshielded and appear in a similar region, though their exact shift depends on the nature of the R group.[7]
Positional isomers can often be distinguished by the splitting patterns and chemical shifts of protons on an aromatic ring or alkyl chain.
¹³C NMR: A Clear View of the Carbon Framework
¹³C NMR spectroscopy is particularly powerful for distinguishing carbamate isomers due to the sensitivity of carbon chemical shifts to their bonding environment.
-
Carbonyl Carbon (C=O): The carbonyl carbon of carbamates typically resonates in the range of δ 150-160 ppm.[8][9] This is generally at a slightly higher field (more shielded) compared to the carbonyl carbons of amides and esters (δ 160-180 ppm).[8] This shielding is attributed to the electron-donating resonance effect of the nitrogen lone pair. The degree of substitution on the nitrogen can subtly influence this chemical shift.
-
Carbons Attached to Oxygen and Nitrogen: Carbons bonded to the ester oxygen and the nitrogen atom are also found in characteristic regions, typically δ 50-80 ppm, depending on their substitution.
| Isomer Type | Key ¹H NMR Features | Key ¹³C NMR Features |
| Primary | Broad NH₂ signal.[4][10] | Carbonyl (C=O) ~155-160 ppm. |
| Secondary | Broad NH signal. | Carbonyl (C=O) ~154-158 ppm. |
| Tertiary | Absence of NH signal. | Carbonyl (C=O) ~152-156 ppm. |
| Positional | Distinct aromatic/aliphatic splitting patterns and chemical shifts. | Unique chemical shifts for each carbon in the molecule's backbone. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the carbamate isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is "locked" to the deuterium signal of the solvent, and the sample is "shimmed" to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is used. Key parameters to consider are the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, more scans are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
-
Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). Analyze the chemical shifts, integration (for ¹H), and splitting patterns to elucidate the structure.
Mass Spectrometry (MS): Weighing the Pieces of the Puzzle
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.[1][11] For thermally labile compounds like many carbamates, coupling liquid chromatography with mass spectrometry (LC-MS) is often the preferred method.[12]
Fragmentation Pathways of Carbamate Isomers
Upon ionization in the mass spectrometer, carbamates undergo characteristic fragmentation reactions that can be used to distinguish between isomers.[13][14]
-
Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen or oxygen atoms is a common fragmentation pathway.
-
McLafferty Rearrangement: This rearrangement can occur in carbamates containing a carbonyl group and a hydrogen atom on the γ-carbon of either the N-alkyl or O-alkyl group.[15][16][17] It results in the formation of a neutral alkene and a charged enol-carbamate radical cation.[18] The presence or absence of a McLafferty rearrangement product can help differentiate isomers.
-
Decarboxylation: Loss of CO₂ (44 Da) is a common fragmentation pathway for carbamate anions in negative ion mode mass spectrometry.[19]
The fragmentation patterns of positional isomers can be very similar, but careful analysis of the relative abundances of fragment ions may reveal subtle differences.[20] Derivatization can sometimes be employed to enhance these differences.[21]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the carbamate isomer in a solvent compatible with the mobile phase (e.g., acetonitrile/water). Filter the sample to remove any particulates.[22]
-
LC Separation: Inject the sample onto an appropriate HPLC column (e.g., C18). A gradient elution is often used to separate the analyte from any impurities. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve ionization.[22]
-
Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique well-suited for carbamates and is commonly used in either positive or negative ion mode.[22]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The mass analyzer separates the ions based on their m/z ratio.
-
Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of the molecular ion and its fragments. For targeted analysis and enhanced sensitivity, tandem mass spectrometry (MS/MS) can be performed. In MS/MS, the molecular ion is isolated, fragmented, and the resulting product ions are analyzed.
-
Data Analysis: Identify the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure and differentiate between isomers.
Visualizing the Analytical Workflow
A systematic approach is crucial for the successful differentiation of carbamate isomers.
Caption: A typical workflow for the spectroscopic differentiation of carbamate isomers.
Conclusion
The differentiation of carbamate isomers is a multifaceted analytical challenge that requires the synergistic application of multiple spectroscopic techniques. Infrared spectroscopy provides a rapid initial assessment of the substitution on the nitrogen atom. Nuclear magnetic resonance spectroscopy offers an unparalleled level of detail regarding the molecular structure and connectivity, often providing definitive evidence for isomeric identity. Finally, mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently and accurately characterize carbamate isomers, a critical step in the development of safe and effective chemical products.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl carbamate(598-55-0) 1H NMR spectrum [chemicalbook.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 16. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Coupling Reagents with tert-butyl (5-amino-2-chlorophenyl)carbamate
Amide bond formation is a cornerstone of modern drug discovery and development, integral to the synthesis of a vast array of pharmaceutical agents. The coupling of carboxylic acids and amines, while conceptually straightforward, is often complicated by the electronic and steric properties of the substrates. A particularly challenging substrate is tert-butyl (5-amino-2-chlorophenyl)carbamate, an aniline derivative characterized by a sterically encumbered amino group and reduced nucleophilicity due to the electron-withdrawing nature of the chloro and carbamate functionalities.
The selection of an appropriate coupling reagent is therefore critical to achieving high yields and purity. This guide provides an in-depth, objective comparison of four widely used coupling reagents—HATU, HBTU, EDC/HOBt, and T3P—for the acylation of this challenging aniline. We will delve into the mechanistic underpinnings of each reagent, provide detailed experimental protocols, and present a comparative analysis of their performance to empower researchers in making informed decisions for their synthetic campaigns.
Safety Operating Guide
Navigating the Disposal of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical, and often complex, aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory frameworks, providing a trustworthy resource for your laboratory's chemical hygiene plan.
Immediate Safety Considerations: Understanding the Hazard Profile
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste due to its classification as a halogenated organic compound. Improper disposal, such as drain or regular trash disposal, is strictly prohibited and can lead to environmental contamination and regulatory penalties.
Step 1: Waste Identification and Classification
As a chlorinated organic compound, this waste falls under the regulations of the Environmental Protection Agency (EPA). Specifically, it is likely to be classified under the "F-List" of hazardous wastes from non-specific sources if it is a spent solvent waste.[2][3] The presence of a halogenated organic compound is a key characteristic for this classification.[4][5]
Step 2: Waste Segregation and Containerization
-
Segregation: Keep waste containing this compound separate from other chemical waste streams to prevent potentially hazardous reactions.[6]
-
Container Selection: Use a dedicated, properly labeled, and leak-proof waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").
Step 3: On-site Accumulation and Storage
-
Accumulation Point: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
-
Container Management: Keep the waste container closed at all times except when adding waste.
Step 4: Arranging for Professional Disposal
-
Licensed Waste Hauler: The disposal of this hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[6]
-
Documentation: Complete all necessary waste disposal paperwork, providing an accurate description of the waste composition.
-
Handover: Ensure that the waste is securely packaged and labeled according to the disposal company's requirements before handover.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers and laboratory personnel can ensure they are in full compliance with regulatory requirements and are prioritizing the health and safety of themselves and the broader community. Always consult your institution's specific chemical hygiene plan and waste disposal protocols.
References
- 1. angenechemical.com [angenechemical.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. actenviro.com [actenviro.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. epa.gov [epa.gov]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. capotchem.cn [capotchem.cn]
A Researcher's Guide to the Safe Handling of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
An In-Depth Technical Guide for Laboratory Professionals
Understanding the Hazard Profile: A Tripartite Risk
The molecular structure of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester presents a complex hazard profile. Each functional group contributes to its potential reactivity and toxicity:
-
Aromatic Amines: This class of compounds is known for its potential health hazards, including carcinogenicity and mutagenicity.[1] Aromatic amines can be readily absorbed through the skin, making dermal contact a significant route of exposure.[1]
-
Chlorinated Hydrocarbons: These compounds can pose various health risks, and their reactions can sometimes be violent.[2] It is crucial to store them separately from flammable, non-chlorinated solvents to prevent dangerous interactions.[2]
-
Carbamates: Carbamates are a class of compounds that can affect the nervous system.[3] Some carbamates are suspected of causing cancer.[4]
Given the combined potential for skin absorption, irritation, and systemic toxicity, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety when handling this compound.
1. Hand Protection:
-
Specification: Wear unlined, chemical-resistant gloves such as neoprene, butyl, or nitrile.[3] Ensure the gloves have cuffs that extend up the forearm.[3]
-
Rationale: The primary route of exposure for aromatic amines is through the skin.[1] Lined gloves should be avoided as they can absorb the chemical, prolonging skin contact.[3]
2. Eye and Face Protection:
-
Specification: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[3] In situations where there is a splash hazard, a face shield should be worn in addition to goggles.[3]
-
Rationale: This compound, like many chemicals, can cause serious eye irritation or damage upon contact.[4]
3. Skin and Body Protection:
-
Specification: A full-body, chemical-resistant suit or coveralls worn over normal work clothes is required.[3]
-
Rationale: This minimizes the risk of skin exposure from spills or splashes.[3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5]
4. Respiratory Protection:
-
Specification: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4] If dust or aerosols are generated, an air-purifying respirator with an organic vapor cartridge is necessary.[3] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.
-
Rationale: Inhalation of airborne particles or vapors can cause respiratory irritation.[6]
The following table summarizes the recommended PPE for handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Unlined, chemical-resistant gloves (neoprene, butyl, or nitrile) with extended cuffs.[3] | Prevents skin contact, a primary exposure route for aromatic amines.[1][3] |
| Eye and Face Protection | Chemical safety goggles (ANSI Z87.1).[3] Face shield for splash hazards.[3] | Protects against accidental splashes that can cause serious eye damage.[4] |
| Skin and Body Protection | Full-body, chemical-resistant suit or coveralls.[3] | Minimizes skin exposure from spills or splashes.[3] |
| Respiratory Protection | Work in a chemical fume hood.[4] Use an air-purifying respirator with an organic vapor cartridge if dust or aerosols are generated.[3] | Prevents inhalation of potentially irritating or toxic airborne particles.[6] |
Workflow for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risk. The following workflow provides a step-by-step guide for laboratory professionals.
Caption: A logical workflow for the safe handling and disposal of this compound.
Operational and Disposal Plans
Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill, dampen the solid material with water and carefully transfer it to a suitable, clean, dry, and closed container for disposal.[4] Use absorbent paper dampened with water to clean up any remaining material.[4]
-
General Spills: For larger spills, immediately evacuate the area and follow emergency response protocols. Clean up spills promptly, observing all precautions outlined in the PPE section.[4]
Disposal:
-
Chemical Waste: The compound should be disposed of by a licensed professional waste disposal service.[6] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[6]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[6]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Ingestion: If swallowed, rinse your mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]
Conclusion: A Culture of Safety
The responsible handling of this compound is paramount for the safety of laboratory personnel. By understanding the inherent hazards of its constituent functional groups and adhering to the comprehensive PPE and handling protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. A proactive approach to safety is not just a matter of compliance but a cornerstone of scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
